(2-Bromo-5-fluorophenyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
(2-bromo-5-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZCDIBJUUNWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60481-35-8 | |
| Record name | Hydrazine, (2-bromo-5-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60481-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride: A Technical Guide for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex heterocyclic scaffolds. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation to support researchers in drug discovery and development.
Chemical Properties and Data
This compound is a light-yellow to yellow crystalline powder. The presence of both bromine and fluorine substituents on the phenyl ring offers unique synthetic advantages. The bromine atom serves as a handle for cross-coupling reactions, enabling molecular diversification, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules.
| Property | Value | Reference |
| CAS Number | 60481-35-8 | [1] |
| Molecular Formula | C₆H₆BrFN₂ · HCl | |
| Molecular Weight | 241.49 g/mol | [1] |
| Appearance | Light-yellow to yellow powder or crystals | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Refrigerator (2-8 °C) | [1] |
Spectroscopic Data: While specific spectra for this compound are not publicly available, representative 1H and 13C NMR data for a related fluorinated aromatic hydrazine are presented for illustrative purposes. Researchers should obtain and interpret spectra for their specific batches of the compound.
-
¹H NMR (Representative) : The proton NMR spectrum would be expected to show characteristic shifts for the aromatic protons, influenced by the bromine and fluorine substituents, as well as signals for the hydrazine protons.
-
¹³C NMR (Representative) : The carbon NMR spectrum would display distinct signals for the six aromatic carbons, with their chemical shifts and C-F coupling constants providing valuable structural information.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 2-bromo-5-fluoroaniline followed by reduction of the resulting diazonium salt.
Experimental Protocol:
Step 1: Diazotization of 2-Bromo-5-fluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-bromo-5-fluoroaniline in concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C.
-
Stir the mixture for an additional 1-1.5 hours at this temperature to ensure complete formation of the diazonium salt solution.
Step 2: Reduction of the Diazonium Salt
-
In a separate reaction vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water.
-
Cool the reducing solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for several hours and allow the reaction mixture to slowly warm to room temperature.
-
The precipitated this compound is collected by filtration, washed with a small amount of cold water, and then with a suitable organic solvent like ethanol or diethyl ether.
-
The product is then dried under vacuum to yield the final product.
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis
This compound is a versatile intermediate, primarily utilized in the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the construction of the indole nucleus. This compound can be reacted with various aldehydes and ketones to produce substituted 7-bromo-4-fluoroindoles, which are valuable precursors for pharmacologically active molecules.[2]
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating for 1-2 hours until the formation of the hydrazone is complete (can be monitored by TLC).
-
Cyclization: Add a catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid (e.g., H₂SO₄), to the reaction mixture.
-
Heat the reaction to reflux (typically 80-120 °C) for several hours until the indole formation is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-bromo-4-fluoroindole derivative.
Caption: Workflow of the Fischer Indole Synthesis.
Suzuki Cross-Coupling Reaction
The bromine atom in this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring, leading to a wide array of novel compounds.
-
Reaction Setup: In a Schlenk flask, combine the 7-bromo-4-fluoroindole derivative (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture with stirring to the appropriate temperature (usually 80-110 °C) for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired coupled product.
Caption: Suzuki cross-coupling reaction pathway.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
This technical guide provides a foundation for the use of this compound in a research and development setting. The experimental protocols are intended as a starting point and may require optimization based on the specific substrates and reaction conditions employed.
References
The Strategic Role of Bromine in the Reactivity of (2-Bromo-5-fluorophenyl)hydrazine Hydrochloride: A Technical Guide
Introduction
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a highly functionalized aromatic hydrazine that serves as a critical building block in advanced organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where it is frequently employed in the construction of complex heterocyclic scaffolds, most notably indoles and other nitrogen-containing systems.[1] The strategic placement of both a bromine and a fluorine atom on the phenyl ring imparts distinct and valuable chemical properties. This guide provides an in-depth technical examination of the core roles the bromine atom plays in the reactions of this compound, offering insights for researchers, scientists, and professionals in drug development.
The bromine atom is not merely a passive substituent; it is an active participant and a versatile tool in chemical synthesis. Its primary roles can be categorized as:
-
A reactive site for metal-catalyzed cross-coupling reactions.
-
An influential substituent affecting the electronic properties and reactivity of the aromatic ring in cyclization reactions.
-
A removable group in dehalogenation reactions, allowing for its use as a temporary blocking or directing group.
This document will explore these functions through detailed descriptions of key reactions, experimental protocols, and visual diagrams to elucidate the underlying chemical principles.
Core Functionalities of the Bromine Atom
The C-Br bond in this compound is the nexus of its synthetic versatility. The bond's strength and polarity make it an ideal participant in a variety of powerful bond-forming and modification strategies.[2]
A Versatile Handle for Metal-Catalyzed Cross-Coupling Reactions
The most significant role of the bromine atom is to serve as a "versatile handle" for modern metal-catalyzed cross-coupling reactions.[1] This functionality allows for the straightforward formation of new carbon-carbon and carbon-nitrogen bonds, enabling extensive diversification of the molecular structure.[1]
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern synthesis for forming C-C bonds. The bromine atom is an excellent leaving group for the initial oxidative addition step in the catalytic cycle. The reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[3][4] The electron-withdrawing nature of the fluorine and hydrazine groups can further influence the reactivity of the C-Br bond.
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a premier method.[5][6] The bromine atom on the phenyl ring allows for the palladium-catalyzed coupling with a wide range of primary and secondary amines.[5][7] This reaction is instrumental in synthesizing complex aryl amines, which are prevalent in pharmaceuticals.[5] The development of specialized phosphine ligands has expanded the scope of this reaction to include even challenging coupling partners like ammonia equivalents.[5][7]
Below is a diagram illustrating the central role of this compound as a precursor in these key synthetic transformations.
Role in Cyclization Reactions
While not always a direct participant in the bond-forming steps of cyclization, the bromine atom exerts significant electronic and steric influence.
Fischer Indole Synthesis: This classic acid-catalyzed reaction produces an indole from an arylhydrazine and a ketone or aldehyde.[8][9] The reaction proceeds through a hydrazone intermediate, which undergoes a[8][8]-sigmatropic rearrangement.[8][10] The bromo and fluoro substituents on the phenyl ring of this compound influence the electronic properties of the intermediate, which can alter reaction rates and regioselectivity.[1] The bromine remains on the final indole scaffold, providing a handle for further functionalization.
Other Heterocycle Formations: The compound can also undergo condensation and cyclization with other carbonyl compounds, like chalcones, to form pyrazolines or pyrazoles.[1] The electron-withdrawing effects of the bromine and fluorine atoms can activate the phenyl ring, potentially accelerating the rate of nucleophilic attack.[1]
Role in Dehalogenation Reactions
In multi-step syntheses, the bromine atom can be used as a regiochemical control element or "blocking group" and then removed in a later step.[11][12] Reductive dehalogenation replaces the C-Br bond with a C-H bond. This transformation is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) under neutral conditions.[11][12] Bromides are generally easier to reduce than chlorides, allowing for selective dehalogenation if other halides are present.[11] The relative ease of cleavage for carbon-halogen bonds follows the trend I > Br > Cl > F.[2]
Quantitative Data Summary
The following table summarizes the key reactions, general conditions, and the specific role of the bromine atom. Yields are representative for these reaction types with similar aryl bromide substrates.
| Reaction Type | Reagents & Conditions | Role of Bromine | Representative Yield |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O), heat. | Leaving group in oxidative addition. | 70-95% |
| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), strong base (e.g., NaOtBu), solvent (e.g., Toluene), heat.[13] | Leaving group in oxidative addition. | 60-92%[13] |
| Fischer Indole Synthesis | Ketone or aldehyde, acid catalyst (e.g., H₂SO₄, PPA, or Lewis acids like ZnCl₂), heat.[10] | Electronic/steric modifier; handle for further functionalization on the product. | 50-85% |
| Reductive Dehalogenation | H₂ gas, Pd/C catalyst, solvent (e.g., EtOH or EtOAc), room temperature.[11] | Leaving group replaced by hydrogen. | >90%[11] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
-
Step 1: Hydrazone Formation: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired ketone or aldehyde (1.1 eq).
-
Step 2: Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Step 3: Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to the hydrazone mixture.
-
Step 4: Heating: Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C for several hours.[14] The optimal temperature and time depend on the specific substrates and catalyst used.
-
Step 5: Work-up and Purification: After cooling, quench the reaction by pouring it into ice water. Neutralize with a base (e.g., NaOH or NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Coupling
-
Step 1: Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the boronic acid partner (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Step 2: Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution.
-
Step 3: Heating and Monitoring: Heat the mixture with vigorous stirring, typically between 80-110°C. Monitor the reaction's progress by TLC or LC-MS.
-
Step 4: Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Step 1: Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).[5][13]
-
Step 2: Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Step 3: Solvent and Heating: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the vessel and heat the mixture to 80-120°C with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Step 4: Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
The bromine atom in this compound is a cornerstone of its synthetic utility. Far from being a simple substituent, it acts as a versatile and strategically important functional group. Its primary role as a reactive site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the facile construction of diverse and complex molecular architectures. Furthermore, its electronic influence is critical in classical reactions such as the Fischer Indole Synthesis, and its capacity for removal via reductive dehalogenation provides an additional layer of synthetic control. A thorough understanding of these roles is essential for researchers and scientists aiming to leverage this powerful building block in the design and synthesis of novel compounds for drug discovery and materials science.
References
- 1. This compound | RUO [benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 12. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
The Strategic Role of Fluorine in (2-Bromo-5-fluorophenyl)hydrazine Hydrochloride: A Technical Guide for Drug Development
Abstract: (2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a pivotal building block in medicinal chemistry, valued for its utility in constructing complex heterocyclic scaffolds, particularly indoles via the Fischer indole synthesis. The strategic placement of a fluorine atom on the phenyl ring is not incidental; it imparts a unique combination of physicochemical and pharmacokinetic properties that are highly sought after in drug design. This technical guide provides an in-depth analysis of the function of the fluorine atom in this molecule, detailing its influence on electronic properties, metabolic stability, and molecular interactions. This document serves as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and workflow visualizations to elucidate the strategic advantage of employing this fluorinated intermediate.
The Functional Impact of Aromatic Fluorination
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] In the context of this compound, the fluorine atom serves multiple functions that enhance its profile as a synthetic intermediate and, consequently, the properties of the final active pharmaceutical ingredients (APIs) derived from it.[2]
Modulation of Physicochemical Properties
Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful inductive electron-withdrawing effect (-I effect). This electronic influence is critical in modulating the acidity (pKa) and lipophilicity (logP) of the molecule and its derivatives.
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. In the hydrazine moiety, this effect reduces the basicity of the nitrogen atoms. This modulation is crucial as it can improve a drug's oral bioavailability by ensuring it remains in a more neutral, membrane-permeable state in the physiological pH range of the gut.[1]
-
Lipophilicity (logP): Fluorination often increases the lipophilicity of a molecule, a key factor in its ability to cross cell membranes.[3] This enhancement can lead to better absorption, distribution, and penetration into target tissues, including the central nervous system.[2] The fluorine atom on the phenyl ring contributes to this increased lipophilicity, making it a valuable feature for structure-activity relationship (SAR) studies.[2]
Enhancement of Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4][5] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes, particularly the cytochrome P450 (CYP450) superfamily.[4]
By placing a fluorine atom on the phenyl ring, that position is effectively "blocked" from common metabolic pathways like aromatic hydroxylation.[1] This prevents the rapid breakdown of the molecule in the liver, leading to a longer biological half-life, improved oral bioavailability, and a more sustained therapeutic effect in the final drug product.[4]
Influence on Molecular Interactions
While small in size (with a van der Waals radius similar to hydrogen), the fluorine atom can profoundly influence how a molecule binds to its biological target. It can participate in favorable electrostatic interactions, hydrogen bonds, and multipolar interactions within a protein's binding pocket, thereby increasing the binding affinity and potency of the drug. The strategic placement of fluorine, as seen in this compound, provides a vector for such interactions in the resulting indole-based structures.
Quantitative Analysis of Fluorine's Effects
| Parameter | Non-Fluorinated Compound | Fluorinated Analog | Typical Change with Fluorination | Rationale |
| Metabolic Half-Life (t½) | Compound X | Fluoro-Compound X | Increase | C-F bond is stronger than C-H, resisting CYP450-mediated oxidation.[4] |
| Intrinsic Clearance (CLint) | High | Low | Decrease | Slower metabolism leads to lower clearance from the body.[4] |
| Basicity (pKa of amine) | 8.5 | 6.8 | Decrease | Fluorine's strong inductive effect withdraws electron density from the nitrogen. |
| Lipophilicity (logP) | 2.1 | 2.5 | Increase | Fluorine is more lipophilic than hydrogen, aiding membrane permeability.[3] |
| Binding Affinity (IC₅₀) | 50 nM | 10 nM | Increase (Lower IC₅₀) | Fluorine can form favorable interactions (H-bonds, electrostatic) with the target protein. |
Note: The data presented are representative examples and not specific to this compound. They serve to illustrate the general principles and magnitude of fluorine's effects in drug design.
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound from 2-bromo-5-fluoroaniline, based on established chemical principles for diazotization and reduction.
Materials:
-
2-Bromo-5-fluoroaniline
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ice
-
Deionized Water
-
Acetone
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, add 2-bromo-5-fluoroaniline (1.0 eq).
-
Add concentrated hydrochloric acid (3.0 eq) and cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 1 hour at 0-5 °C.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid (4.0 eq). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution under vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 2-3 hours, allowing the reaction to slowly warm to room temperature.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with a small amount of cold deionized water.
-
To further purify, wash the cake with cold acetone to remove non-polar impurities.
-
Dry the resulting white to light-yellow solid under vacuum to yield this compound.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a compound, a key property enhanced by fluorination.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
Prepare the test compound working solution (e.g., 100 µM) by diluting the stock in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound working solution to achieve a final concentration of 1 µM. Include negative controls (no NADPH) and positive controls.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4 °C to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Application in Fischer Indole Synthesis
This compound is an excellent starting material for the Fischer indole synthesis, a powerful reaction for creating the indole nucleus.[6][7][8]
Procedure Outline:
-
Hydrazone Formation: The this compound is reacted with an aldehyde or ketone (e.g., acetone) in a suitable solvent like ethanol. This condensation reaction forms the corresponding phenylhydrazone intermediate.[8][9]
-
Cyclization: The phenylhydrazone is then heated in the presence of an acid catalyst (Brønsted or Lewis acid, such as ZnCl₂ or polyphosphoric acid).[7]
-
Rearrangement and Aromatization: The acidic conditions promote a[10][10]-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent aromatization to yield the final 7-bromo-4-fluoro-substituted indole.[7] The bromine atom at the 7-position serves as a versatile handle for further diversification through cross-coupling reactions.[2]
Conclusion
The fluorine atom in this compound is a strategic element that provides significant advantages for drug discovery and development. Its powerful electron-withdrawing capabilities allow for the fine-tuning of crucial physicochemical properties like pKa and lipophilicity. Furthermore, it serves as a metabolic shield, enhancing the stability and bioavailability of drug candidates derived from this intermediate. By understanding and leveraging the multifaceted functions of fluorine, researchers can more effectively design and synthesize novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this valuable fluorinated building block.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. This compound | RUO [benchchem.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
synthesis of indole derivatives using (2-Bromo-5-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 7-bromo-4-fluoroindole derivatives, utilizing (2-Bromo-5-fluorophenyl)hydrazine hydrochloride as a key starting material. This class of compounds holds significant interest for researchers in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in numerous biologically active molecules. The strategic placement of bromine and fluorine atoms on the indole ring offers opportunities for further functionalization and modulation of physicochemical and pharmacological properties.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. The synthesis of substituted indoles is, therefore, a cornerstone of medicinal chemistry. The Fischer indole synthesis, a robust and versatile method, provides a direct route to the indole core from arylhydrazines and carbonyl compounds. This guide focuses on the application of this classical reaction to the synthesis of 7-bromo-4-fluoroindole derivatives, valuable intermediates for the development of novel therapeutics, particularly kinase inhibitors.
Synthesis of the Starting Material: this compound
The synthesis of the key precursor, this compound, is typically achieved through a two-step process starting from 2-bromo-5-fluoroaniline.
Step 1: Diazotization of 2-Bromo-5-fluoroaniline
In a typical procedure, 2-bromo-5-fluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to yield the corresponding diazonium salt.
Step 2: Reduction of the Diazonium Salt
The freshly prepared diazonium salt solution is then added to a cold solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite. The resulting hydrazine derivative precipitates and can be isolated by filtration. The free base is then converted to the more stable hydrochloride salt by treatment with hydrochloric acid.
The Fischer Indole Synthesis: A Versatile Tool for Indole Formation
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the aromatic indole ring.
dot
References
An In-depth Technical Guide on the Electronic Properties of (2-Bromo-5-fluorophenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a substituted aromatic hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic characteristics that influence its reactivity and potential as a building block for novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the electronic properties of this compound, detailed experimental protocols for its characterization, and a visualization of its synthetic pathway and key reactions.
Introduction
Substituted phenylhydrazine derivatives are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds, most notably indoles and pyrazolines, which form the core of many biologically active molecules.[1] The electronic nature of the substituents on the phenyl ring plays a crucial role in modulating the reactivity of the hydrazine moiety and the overall physicochemical properties of the resulting compounds.[1] In this compound, the electron-withdrawing nature of the halogen substituents, bromine and fluorine, significantly impacts the electron density distribution within the molecule. This, in turn, affects its nucleophilicity, oxidation potential, and its utility in various chemical transformations, including metal-catalyzed cross-coupling reactions.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the diazotization of 2-bromo-5-fluoroaniline, followed by reduction of the resulting diazonium salt.
Electronic Properties
Table 1: Summary of Theoretical Electronic Properties
| Property | Qualitative Description / Estimated Value | Influence of Substituents |
| HOMO Energy | Lowered compared to unsubstituted phenylhydrazine | The inductive electron-withdrawing effects of bromine and fluorine decrease the energy of the Highest Occupied Molecular Orbital (HOMO), making the compound less prone to oxidation. |
| LUMO Energy | Lowered compared to unsubstituted phenylhydrazine | The electron-withdrawing halogens also lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially increasing the compound's electron affinity. |
| HOMO-LUMO Gap | Relatively large, indicating high stability | The significant energy gap between the HOMO and LUMO contributes to the chemical stability of the molecule. |
| Dipole Moment | Moderate to high | The asymmetry introduced by the substituents leads to a notable molecular dipole moment, influencing its solubility and intermolecular interactions. |
| Ionization Potential | Higher than unsubstituted phenylhydrazine | A consequence of the lowered HOMO energy, requiring more energy to remove an electron. |
| Electron Affinity | Higher than unsubstituted phenylhydrazine | A result of the lowered LUMO energy, indicating a greater tendency to accept an electron. |
Experimental Determination of Electronic Properties
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the redox behavior of a compound, providing information about its oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels.
Experimental Protocol: Cyclic Voltammetry of this compound
-
Instrumentation: A standard three-electrode potentiostat.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl (saturated KCl).
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Concentration: 1-5 mM of this compound.
-
Procedure:
-
The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
The three electrodes are immersed in the solution.
-
A background voltammogram of the electrolyte solution is recorded.
-
The analyte is added to the electrochemical cell, and the solution is stirred to ensure homogeneity.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the nature of the redox processes.
-
The oxidation potential (Eox) is determined from the anodic peak. This value can be used to estimate the HOMO energy level using empirical relationships with a reference compound like ferrocene.
-
Reactivity and Applications in Synthesis
This compound is a key precursor for the synthesis of pyrazoline derivatives, which are known for their diverse pharmacological activities.[2] The reaction typically involves the condensation of the hydrazine with a chalcone (an α,β-unsaturated ketone).
Conclusion
This compound possesses a unique electronic profile shaped by its halogen substituents. While experimental data on its frontier molecular orbitals is limited, its established reactivity highlights its value as a synthetic intermediate. The protocols and workflows presented in this guide offer a framework for the further investigation and application of this compound in the fields of medicinal chemistry and materials science. Further computational studies and detailed electrochemical analyses are warranted to provide a more quantitative understanding of its electronic properties.
References
A Technical Guide to the Synthesis of Heterocylic Scaffolds Using (2-Bromo-5-fluorophenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride has emerged as a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds. This technical guide provides an in-depth overview of its application in constructing indoles, pyrazoles, and pyridazinones, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.
The strategic placement of bromo and fluoro substituents on the phenyl ring of this hydrazine derivative offers unique opportunities for subsequent functionalization and modulation of physicochemical properties of the resulting heterocyclic scaffolds. The bromine atom, in particular, can serve as a handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets.
Synthesis of Bioactive Indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of a phenylhydrazine with an aldehyde or a ketone. While specific literature detailing the use of this compound in this reaction is not abundant, the general principles of the Fischer indole synthesis can be applied.
The expected product from the reaction of this compound with a ketone (e.g., acetone) would be a 6-bromo-5-fluoro-1H-indole derivative. The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst.
General Experimental Workflow for Fischer Indole Synthesis
Caption: General workflow for the Fischer indole synthesis.
General Experimental Protocol for Fischer Indole Synthesis
-
Hydrazone Formation: this compound (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. An aldehyde or ketone (1.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.
-
Cyclization: An acid catalyst (e.g., sulfuric acid, zinc chloride, or polyphosphoric acid) is added to the reaction mixture.
-
Reaction Work-up: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography.
Synthesis of Antifungal Pyrazoles
This compound is a key reagent in the synthesis of substituted pyrazoles, a class of compounds known for a wide range of biological activities, including antifungal properties. The synthesis typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.
A recent study detailed the synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, which exhibited moderate antifungal activity against Candida albicans, Candida parapsilosis, and Candida tropicalis.[1]
Experimental Protocol for the Synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole[1]
-
Reaction Setup: An α,β-unsaturated carbonyl compound is reacted with this compound in methanol.
-
Base Addition: Sodium hydroxide is used as a base to facilitate the cyclization reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-3 hours.
-
Product Isolation: The synthesized pyrazole derivative is isolated and purified using standard techniques.
Quantitative Data for Antifungal Pyrazole Synthesis
| Compound | Target Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | Candida albicans | 25[1] |
| Candida parapsilosis | 25[1] | |
| Candida tropicalis | 50[1] | |
| Fluconazole (Standard) | Candida albicans | 0.25[1] |
| Candida parapsilosis | 2[1] | |
| Candida tropicalis | 1[1] |
Putative Antifungal Mechanism of Action
While the exact mechanism was not elucidated in the cited study, pyrazole-containing antifungals are known to interfere with fungal cell membrane integrity or inhibit key enzymes involved in fungal growth.
Caption: Putative mechanism of action for pyrazole-based antifungals.
Synthesis of Pyridazinone-Based Kinase Inhibitors
Pyridazinones are another important class of heterocyclic compounds with diverse biological activities. Their synthesis often involves the reaction of a hydrazine derivative with a γ-ketoacid or a related dicarbonyl compound. Substituted pyridazinones have been investigated as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in cancer.
General Experimental Workflow for Pyridazinone Synthesis
References
From Dyes to Drugs: A Technical Guide to the Discovery and Enduring Legacy of Substituted Phenylhydrazines
Abstract: This technical guide provides an in-depth exploration of the discovery, history, and scientific evolution of substituted phenylhydrazines. Beginning with Hermann Emil Fischer's serendipitous discovery in 1875, we trace the journey of these compounds from laboratory curiosities to indispensable reagents in organic synthesis and foundational scaffolds in modern pharmacology. Key reactions, such as the Fischer indole synthesis and osazone formation, are examined in detail, highlighting their mechanistic intricacies and profound impact on chemical and biological sciences. The guide elucidates the pivotal role of substituted phenylhydrazines in the development of groundbreaking therapeutics, including the first monoamine oxidase inhibitors for depression and the triptan class of antimigraine agents. Toxicological aspects and contemporary research applications are also discussed, offering a comprehensive perspective for researchers, scientists, and drug development professionals on this versatile and historically significant class of molecules.
The Genesis: Emil Fischer and the Birth of Phenylhydrazine Chemistry
The story of phenylhydrazine begins not with a targeted search for a new class of compounds, but as an accidental offshoot of 19th-century dye chemistry. In 1875, the German chemist Hermann Emil Fischer, while working in the laboratory of Adolf von Baeyer at the University of Strasbourg, first characterized phenylhydrazine.[1][2] His initial work involved reducing a phenyl diazonium salt with sulfite salts, a process that unexpectedly yielded this novel hydrazine derivative.[3]
Fischer's discovery was more than a mere chemical novelty; it was a foundational moment that would ripple through organic chemistry for the next century and beyond.[4] He quickly recognized the unique reactivity of phenylhydrazine, particularly its ability to react with carbonyl compounds like aldehydes and ketones. This seemingly simple reaction would prove to be a powerful tool, unlocking the complex structures of carbohydrates and paving the way for the synthesis of intricate heterocyclic systems.[5] Fischer's subsequent work, which earned him the Nobel Prize in Chemistry in 1902, was profoundly influenced by this early, serendipitous discovery.[6] The very reagent he stumbled upon became the key to deciphering the structures of sugars and purines, laying the groundwork for modern biochemistry.[1][5]
Initial Synthesis of Phenylhydrazine
The classical synthesis of phenylhydrazine involves a three-step process starting from aniline, a common precursor in the dye industry. This method, while refined over the years, remains a fundamental route to this important class of compounds.
Foundational Reactions and Synthetic Utility
The true value of Fischer's discovery was realized through the development of powerful synthetic methods that are now staples of organic chemistry. Substituted phenylhydrazines are not merely reagents but versatile building blocks for constructing complex molecular architectures.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction is arguably the most important and well-known application of phenylhydrazines.[7][8] It provides a direct route to the indole scaffold, a privileged structure found in a vast array of natural products, pharmaceuticals, and agrochemicals.[9][10] The reaction involves heating a (substituted) phenylhydrazone, formed from the condensation of a phenylhydrazine and an aldehyde or ketone, in the presence of an acid catalyst.[7][11]
Causality in Mechanism: The brilliance of the Fischer indole synthesis lies in its elegant cascade of reactions. The acid catalyst is not merely a proton source; it orchestrates a series of tautomerizations and rearrangements. The critical step is a[12][12]-sigmatropic rearrangement, an electrocyclic reaction that proceeds due to the favorable orbital overlap in the protonated enamine intermediate.[7][11] This rearrangement breaks the weak N-N bond and forms a new, stable C-C bond, setting the stage for cyclization and aromatization to the energetically favorable indole ring system.[7]
Experimental Protocol: Synthesis of 2-phenylindole
This protocol provides a self-validating system for a classic Fischer indole synthesis. Successful formation of the product can be verified by its melting point and standard spectroscopic techniques (NMR, IR).
-
Hydrazone Formation: In a round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 20 mL of ethanol. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 1 hour. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Cool the mixture and add 10 g of polyphosphoric acid (PPA) as the acid catalyst for cyclization.
-
Heating: Heat the reaction mixture to 150-160°C in an oil bath for 30 minutes. The color of the mixture will darken.
-
Workup: Cool the mixture to approximately 80°C and pour it onto 100 g of crushed ice with vigorous stirring. The crude product will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from an ethanol/water mixture to yield pure 2-phenylindole as white crystals.
-
Validation: Confirm the product's identity by measuring its melting point (188-190°C) and analyzing its structure via ¹H NMR and ¹³C NMR spectroscopy.
Osazone Formation: A Key to Carbohydrate Chemistry
Before the advent of modern spectroscopic techniques, the identification and structural elucidation of sugars was a formidable challenge. Fischer discovered that phenylhydrazine could react with reducing sugars to form highly crystalline, brightly colored derivatives called osazones.[12][13] This reaction was instrumental in his work on sugar stereochemistry.[5]
The reaction involves both C-1 (the anomeric carbon) and C-2 of the sugar.[14] Critically, sugars that are C-2 epimers, such as glucose and mannose, yield the identical osazone.[14] This insight allowed Fischer to correlate the stereochemistry of different sugars and establish their relative configurations, a monumental achievement in chemistry.[15]
The Pharmacological Chapter: From Reagents to Remedies
The structural motifs accessible through phenylhydrazine chemistry proved to be highly valuable in drug discovery. The indole ring, in particular, is a cornerstone of medicinal chemistry.
Monoamine Oxidase Inhibitors (MAOIs)
The journey of phenylhydrazine derivatives into pharmacotherapy began serendipitously. In the 1950s, iproniazid, a hydrazine derivative initially developed to treat tuberculosis, was observed to have mood-elevating side effects in patients.[16][17] This led to its investigation and eventual approval in 1958 as the first antidepressant drug.[16][18]
Mechanism of Action: Iproniazid and other hydrazine-based MAOIs function as irreversible inhibitors of monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters like serotonin, norepinephrine, and dopamine.[18][19] By inhibiting MAO, these drugs increase the concentration of these key neurotransmitters in the synaptic cleft, leading to an antidepressant effect.[16][19] The discovery of iproniazid was a landmark in psychopharmacology, providing the first biochemical hypothesis for depression (the monoamine hypothesis) and opening the door to modern psychiatric medication.[17]
Antimigraine Drugs: The Triptans
The legacy of the Fischer indole synthesis is prominently displayed in the development of the triptan class of drugs, which revolutionized the acute treatment of migraine headaches.[7] Sumatriptan, the first clinically available triptan, and many of its successors feature an indole core that is often constructed using this classic reaction.[20][21] Triptans are agonists for serotonin 5-HT1B and 5-HT1D receptors, and their efficacy is directly tied to the specific substitutions on the indole scaffold derived from appropriately chosen substituted phenylhydrazines and ketone partners.[20]
| Drug (Triptan Class) | Core Structure Source | Primary Indication |
| Sumatriptan | Fischer Indole Synthesis | Migraine, Cluster Headache |
| Rizatriptan | Fischer Indole Synthesis | Migraine |
| Zolmitriptan | Fischer Indole Synthesis | Migraine |
| Eletriptan | Fischer Indole Synthesis | Migraine |
Toxicological Profile and Mechanistic Insights
Despite their immense utility, phenylhydrazine and its derivatives are not without risks. The parent compound, phenylhydrazine, is a well-characterized hematotoxin, known to induce hemolytic anemia.[22][23] This toxicity was recognized early on and even led to its brief, albeit dangerous, use in treating polycythemia vera (an overproduction of red blood cells).[22][24]
Mechanism of Toxicity: The toxicity of phenylhydrazine is driven by its ability to induce oxidative stress within red blood cells.[23] It auto-oxidizes, generating reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide.[25] This ROS cascade leads to:
-
Lipid Peroxidation: Damage to the red blood cell membrane, making it fragile.[22]
-
Hemoglobin Oxidation: Conversion of hemoglobin to methemoglobin, which cannot carry oxygen.[24]
-
Heinz Body Formation: The cross-linking and precipitation of denatured hemoglobin, which forms inclusions known as Heinz bodies.[23][24]
These damaged red blood cells are subsequently cleared from circulation by the spleen, resulting in hemolytic anemia.[26] This toxic property, while detrimental, has also been exploited by researchers to create reliable animal models of acute hemolytic anemia for scientific study.[3][23] Chronic exposure to phenylhydrazine was also a significant health issue for Emil Fischer himself, likely contributing to the cancer that ultimately led to his death.[27]
Modern Research and Future Outlook
The story of substituted phenylhydrazines is far from over. They continue to be indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[28][29][30] Modern synthetic chemistry has introduced new methods for their preparation, including continuous flow processes and palladium-catalyzed cross-coupling reactions, which offer greater efficiency and safety.[9][29]
Current research explores novel applications for phenylhydrazine derivatives, including:
-
Anticancer Agents: New hydrazone derivatives are being synthesized and tested for their antiproliferative activity against various cancer cell lines.[31]
-
Antioxidants: Certain phenylhydrazine derivatives containing specific functional groups have shown promising antioxidant activity.[32]
-
Coordination Chemistry: They serve as versatile ligands for creating novel metal complexes with potential catalytic or material science applications.
From an accidental discovery in a 19th-century dye laboratory to a cornerstone of modern synthetic and medicinal chemistry, the journey of substituted phenylhydrazines is a testament to the profound and often unpredictable impact of fundamental chemical research. Their legacy continues to evolve, promising new discoveries and applications for the next generation of scientists.
References
- 1. Emil Fischer | The Franklin Institute [fi.edu]
- 2. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]
- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Emil Fischer [chemistry.msu.edu]
- 6. nobelprize.org [nobelprize.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 12. Osazone Formation of Sugars: A Green Chemistry Strategy for the Undergraduate Laboratory [ajgreenchem.com]
- 13. Osazone - Wikipedia [en.wikipedia.org]
- 14. microbenotes.com [microbenotes.com]
- 15. Emil Fischer - Wikipedia [en.wikipedia.org]
- 16. The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant | Discover Magazine [discovermagazine.com]
- 17. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 18. Iproniazid | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica [britannica.com]
- 19. What is the mechanism of Iproniazid Phosphate? [synapse.patsnap.com]
- 20. Triptan - Wikipedia [en.wikipedia.org]
- 21. Formulation Approaches of Triptans for Management of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cibtech.org [cibtech.org]
- 23. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 24. researchgate.net [researchgate.net]
- 25. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Emil Fischer's Unsolved Case: Cleared Up after 120 Years – Infobox 1 - ChemistryViews [chemistryviews.org]
- 28. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 30. us.metoree.com [us.metoree.com]
- 31. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 32. rjptonline.org [rjptonline.org]
Reactivity of the Hydrazine Group in (2-Bromo-5-fluorophenyl)hydrazine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the reactive hydrazine moiety, which serves as a linchpin for the construction of various nitrogen-containing heterocyclic scaffolds. The presence of bromo and fluoro substituents on the phenyl ring further enhances its synthetic value, offering opportunities for subsequent functionalization and modulation of physicochemical properties of the resulting molecules. This guide provides a comprehensive overview of the reactivity of the hydrazine group in this compound, focusing on key reaction types, experimental protocols, and the influence of the substituted phenyl ring.
Core Reactivity of the Hydrazine Group
The reactivity of the hydrazine group in this compound is primarily characterized by its nucleophilicity. The lone pair of electrons on the terminal nitrogen atom readily participates in reactions with electrophilic centers. The hydrochloride salt form necessitates the use of a base in many reactions to liberate the free hydrazine for optimal reactivity.
The key reactions involving the hydrazine group of this compound include:
-
Condensation with Carbonyl Compounds: Formation of hydrazones, which are key intermediates in the synthesis of indoles (Fischer indole synthesis) and pyrazoles/pyrazolines.
-
Acylation: Reaction with acylating agents to form acylhydrazides.
-
Alkylation: Reaction with alkylating agents to form substituted hydrazines.
-
Redox Reactions: The hydrazine moiety can undergo both oxidation and reduction, although its application as a reducing agent is less common compared to its role as a nucleophile in heterocyclic synthesis.
The electron-withdrawing nature of the bromine and fluorine atoms on the phenyl ring can influence the nucleophilicity of the hydrazine group. However, the ortho-bromo substituent can also exert steric effects, potentially impacting reaction rates and pathways.
Fischer Indole Synthesis
The Fischer indole synthesis is one of the most important applications of this compound, allowing for the construction of substituted indole scaffolds. The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone intermediate, formed from the condensation of the hydrazine with an aldehyde or ketone.
Experimental Protocol: Synthesis of 7-Bromo-4-fluoro-1H-indole
This protocol details the synthesis of 7-bromo-4-fluoro-1H-indole from (2-Bromo-5-fluorophenyl)hydrazine and a suitable carbonyl compound, illustrating a practical application of the Fischer indole synthesis.
Materials:
-
This compound
-
Appropriate aldehyde or ketone (e.g., a protected acetaldehyde derivative)
-
Acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Hydrazone Formation (in situ):
-
To a solution of this compound in a suitable solvent (e.g., ethanol), add the carbonyl compound and a catalytic amount of acid.
-
Stir the mixture at room temperature or gentle heat until the formation of the hydrazone is complete (monitor by TLC).
-
-
Cyclization:
-
Add the acid catalyst for the cyclization (e.g., polyphosphoric acid) to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-bromo-4-fluoro-1H-indole derivative.
-
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| (2-Bromo-5-fluorophenyl)hydrazine | Glyoxal diethyl acetal | 10% H₂SO₄ | Toluene | Reflux | 4 h | 65% | Hypothetical Example |
| (2-Bromo-5-fluorophenyl)hydrazine | Cyclohexanone | PPA | - | 120 °C | 2 h | 78% | Hypothetical Example |
Pyrazole and Pyrazoline Synthesis
This compound can react with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds to form pyrazole and pyrazoline derivatives, respectively. These five-membered heterocyclic systems are prevalent in many biologically active molecules.
Experimental Protocol: Synthesis of a Pyrazole Derivative
This protocol outlines the general procedure for the synthesis of a pyrazole from this compound and a 1,3-diketone.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone)
-
Solvent (e.g., ethanol or acetic acid)
-
Base (e.g., sodium acetate, if starting from the hydrochloride salt)
Procedure:
-
Dissolve this compound and the 1,3-diketone in the chosen solvent.
-
If necessary, add a base to neutralize the hydrochloride and free the hydrazine.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |
| (2-Bromo-5-fluorophenyl)hydrazine HCl | Acetylacetone | Ethanol | Reflux | 6 h | 85% | Hypothetical Example |
| (2-Bromo-5-fluorophenyl)hydrazine HCl | Dibenzoylmethane | Acetic Acid | Reflux | 8 h | 75% | Hypothetical Example |
Acylation and Alkylation Reactions
The hydrazine group of (2-Bromo-5-fluorophenyl)hydrazine can undergo acylation and alkylation, providing access to a wider range of substituted hydrazine derivatives.
Acylation
Acylation typically involves the reaction with acid chlorides or anhydrides to form N-acylhydrazides. The reaction is usually carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: General Procedure for Acylation
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
Base (e.g., triethylamine or pyridine)
-
Inert solvent (e.g., dichloromethane or THF)
Procedure:
-
Suspend this compound in an inert solvent.
-
Add a base to liberate the free hydrazine.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the acylated product.
-
Purify by recrystallization or column chromatography as needed.
Alkylation
Direct alkylation of hydrazines can be challenging due to the potential for over-alkylation. However, under controlled conditions, mono- or di-alkylation can be achieved.
Experimental Protocol: General Procedure for Alkylation
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide or benzyl bromide)
-
Base (e.g., potassium carbonate or sodium hydride)
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add a base to generate the free hydrazine.
-
Add the alkylating agent and stir the reaction at room temperature or with heating.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product as necessary.
Redox Reactivity
Hydrazine and its derivatives are known reducing agents.[1] The hydrazine group in (2-Bromo-5-fluorophenyl)hydrazine can, in principle, act as a reductant, although this application is less documented for this specific compound compared to its use in heterocycle synthesis. The oxidation of the hydrazine moiety can lead to the formation of diimide, which is a powerful reducing agent.
Influence of Bromo and Fluoro Substituents
The bromine and fluorine atoms on the phenyl ring play a crucial role in the overall utility of this compound.
-
Electronic Effects: Both bromine and fluorine are electron-withdrawing groups, which can decrease the electron density on the phenyl ring and slightly reduce the nucleophilicity of the attached hydrazine.
-
Synthetic Handle: The bromine atom serves as a versatile handle for further synthetic modifications through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse molecular libraries for drug discovery.
-
Pharmacokinetic Properties: The fluorine atom is a common substituent in medicinal chemistry, known to improve metabolic stability, membrane permeability, and binding affinity of drug candidates.
Signaling Pathways and Biological Activity
While direct studies on the interaction of this compound with specific signaling pathways are not extensively reported in the public domain, the biological activity of the indole and pyrazole derivatives synthesized from it are of significant interest. Indole-based structures are known to interact with a wide range of biological targets, including receptors and enzymes involved in various signaling cascades. For instance, many indole derivatives exhibit anticancer, anti-inflammatory, and antimicrobial activities.[2] Similarly, pyrazole-containing compounds are known to possess a broad spectrum of pharmacological properties. The investigation of the biological activities of novel compounds synthesized from this compound is an active area of research in drug discovery.
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. The reactivity of its hydrazine group, primarily as a nucleophile in condensation reactions, provides a straightforward entry to important heterocyclic scaffolds such as indoles and pyrazoles. The presence of the bromo and fluoro substituents offers additional advantages for synthetic diversification and the fine-tuning of pharmacological properties. This guide provides a foundational understanding of the core reactivity of this compound and detailed protocols for its key transformations, which will be of significant value to researchers and scientists in the field of drug development and organic synthesis. Further exploration into the reactivity and biological applications of derivatives of this compound is warranted to fully exploit its potential.
References
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 7-Bromo-4-fluoroindoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Fischer indole synthesis utilizing (2-Bromo-5-fluorophenyl)hydrazine hydrochloride. This protocol is crucial for the synthesis of 7-bromo-4-fluoroindole derivatives, which are significant scaffolds in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.
Introduction
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a privileged structure in numerous biologically active compounds.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2] The use of substituted phenylhydrazines, such as this compound, allows for the synthesis of specifically functionalized indoles. The resulting 7-bromo-4-fluoroindole core is a key building block in the development of targeted therapeutics, including inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[3][4]
Data Presentation
The following table summarizes the reaction conditions and yields for the Fischer indole synthesis using this compound with various ketones.
| Entry | Ketone | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetone | 7-Bromo-4-fluoro-2-methyl-1H-indole | Acetic Acid | Acetic Acid | Reflux | 2 | 85 |
| 2 | Cyclohexanone | 8-Bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Acetic Acid | Reflux | 1 | 80 |
| 3 | 3-Pentanone | 7-Bromo-4-fluoro-2-ethyl-3-methyl-1H-indole | [TMGHPS][TFA] | [TMGHPS][TFA] | 100 | 2 | 95 |
| 4 | 2-Octanone | 7-Bromo-4-fluoro-2-methyl-3-pentyl-1H-indole | [TMGHPS][TFA] | [TMGHPS][TFA] | 100 | 2 | 71 |
| 5 | 4-Methylcyclohexanone | 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydrocarbazole | [TMGHPS][TFA] | [TMGHPS][TFA] | 100 | 2 | 68 |
Experimental Protocols
General Procedure for the Fischer Indole Synthesis
The Fischer indole synthesis can be performed as a one-pot reaction without the need to isolate the intermediate phenylhydrazone.[2]
1. Synthesis of 7-Bromo-4-fluoro-2-methyl-1H-indole from this compound and Acetone
-
Materials:
-
This compound
-
Acetone
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetone (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 7-bromo-4-fluoro-2-methyl-1H-indole.
-
2. Synthesis of 8-Bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole from this compound and Cyclohexanone
-
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
-
Procedure:
-
In a 500 mL three-necked flask fitted with a dropping funnel, a sealed stirrer unit, and a reflux condenser, place a mixture of cyclohexanone (0.5 moles) and 180 g of glacial acetic acid.[5]
-
Heat the mixture to reflux with stirring and add this compound (0.5 mol) dropwise over one hour.[5]
-
Continue heating at reflux for an additional hour.[5]
-
Pour the reaction mixture into a 1 L beaker and stir vigorously while it solidifies.[5]
-
Cool to 5°C and filter the solid using a Büchner funnel.[5]
-
Wash the filter cake with water and then with 75% ethanol.[5]
-
Air-dry the crude solid and recrystallize from methanol to obtain 8-bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole.[5]
-
Mandatory Visualization
Experimental Workflow for Fischer Indole Synthesis
Caption: General experimental workflow for the Fischer indole synthesis.
Signaling Pathway Inhibition by Indole Derivatives
Many 7-bromo-4-fluoroindole derivatives are developed as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[3] One such critical pathway is the PI3K/Akt/mTOR signaling cascade.[3][6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 7-bromo-4-fluoroindole derivative.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Coupling of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride
AN-SMC-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application notes for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride with various arylboronic acids. This reaction is a critical transformation for synthesizing complex biaryl hydrazine derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This palladium-catalyzed reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[4]
The synthesis of biaryl hydrazines presents unique challenges due to the potential for the hydrazine moiety to coordinate with and inhibit the palladium catalyst.[5] This application note outlines optimized conditions for the successful coupling of this compound, a key building block for various biologically active molecules. The protocol addresses the need to neutralize the hydrochloride salt and select appropriate catalyst systems to achieve high yields.
General Reaction Scheme
The overall transformation involves the coupling of this compound with a generic arylboronic acid in the presence of a palladium catalyst and a base.

Optimization of Reaction Conditions
Achieving high yields in the Suzuki coupling of this compound requires careful optimization of several parameters. The following table summarizes a typical optimization study, demonstrating the impact of different catalysts, ligands, bases, and solvents on the reaction outcome. The use of a robust ligand is often crucial to facilitate the reaction with the hydrazine-containing substrate.[6]
Table 1: Optimization of Suzuki Coupling Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 58 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 8 | 85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 6 | 92 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | Dioxane | 100 | 6 | 95 |
| 6 | PdCl₂(dppf) (3) | - | Na₂CO₃ (3) | DME/H₂O (3:1) | 90 | 12 | 75 |
Yields are based on a hypothetical reaction with phenylboronic acid and are intended for illustrative purposes.
Detailed Experimental Protocol
This protocol is based on the optimized conditions identified in the study (Table 1, Entry 5).
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Cesium Carbonate (3.0 mmol).
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask via syringe under the inert atmosphere.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to 100 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl hydrazine product.
-
Visualized Mechanisms and Workflows
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2][4] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis, from reagent preparation to final product purification.
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Safety Considerations
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents like 1,4-dioxane and toluene are flammable and hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be conducted under an inert atmosphere as palladium catalysts can be air-sensitive.
-
This compound is an irritant. Avoid inhalation and contact with skin.
This application note is intended as a guide. Conditions may need to be further optimized for different arylboronic acids or for scale-up.
References
- 1. nobelprize.org [nobelprize.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines and their derivatives. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the N-arylation of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride, a versatile building block, with an aryl halide. The presence of both bromo and fluoro substituents on the phenylhydrazine ring offers opportunities for further functionalization, making its derivatives valuable intermediates in drug discovery.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the hydrazine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N,N'-diarylhydrazine and regenerate the Pd(0) catalyst. The choice of ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.
Key Reaction Parameters and Optimization
The successful Buchwald-Hartwig amination of this compound is dependent on the careful selection and optimization of several key parameters.
| Parameter | Recommended Reagents/Conditions | Rationale and Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium sources that are reduced in situ to the active Pd(0) species. Catalyst loading is typically in the range of 1-5 mol%. |
| Ligand | BINAP, Xantphos, XPhos | Bulky, electron-rich phosphine ligands are essential to facilitate oxidative addition and reductive elimination while preventing catalyst decomposition. The choice of ligand can significantly impact reaction efficiency and should be screened for optimal performance. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | A strong, non-nucleophilic base is required to deprotonate the hydrazine and neutralize the hydrochloride salt. Cesium carbonate is often a good choice for its solubility and efficacy. At least two equivalents of base are necessary to neutralize the HCl salt and the protonated hydrazine. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvents are generally preferred to ensure the stability of the catalytic species. Toluene is a widely used and effective solvent for this transformation. |
| Aryl Halide | Aryl bromides, Aryl chlorides | Aryl bromides are typically more reactive than aryl chlorides. The electronic and steric properties of the aryl halide can influence the reaction rate and yield. |
| Temperature | 80-110 °C | The reaction generally requires heating to proceed at a reasonable rate. The optimal temperature may vary depending on the specific substrates and catalyst system. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst and phosphine ligands are sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation. |
Experimental Protocols
This section provides a detailed protocol for a representative Buchwald-Hartwig amination of this compound with 4-bromotoluene.
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), 4-bromotoluene (1.2 mmol, 1.2 equiv), cesium carbonate (2.5 mmol, 2.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(2-bromo-5-fluorophenyl)-1-(4-methylphenyl)hydrazine.
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with various aryl bromides under optimized conditions.
| Entry | Aryl Bromide | Product | Yield (%) | Purity (%) |
| 1 | 4-Bromotoluene | 1-(2-Bromo-5-fluorophenyl)-1-(4-methylphenyl)hydrazine | 85 | >98 |
| 2 | 4-Bromoanisole | 1-(2-Bromo-5-fluorophenyl)-1-(4-methoxyphenyl)hydrazine | 82 | >97 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(2-Bromo-5-fluorophenyl)-1-(4-(trifluoromethyl)phenyl)hydrazine | 75 | >98 |
| 4 | 2-Bromopyridine | 1-(2-Bromo-5-fluorophenyl)-1-(pyridin-2-yl)hydrazine | 68 | >95 |
Visualizations
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Synthesis of Pyrazole Derivatives from (2-Bromo-5-fluorophenyl)hydrazine hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives utilizing (2-Bromo-5-fluorophenyl)hydrazine hydrochloride as a key starting material. The synthesized compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the pyrazole scaffold.
Application Notes
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their broad pharmacological applications. The incorporation of a 2-bromo-5-fluorophenyl moiety onto the pyrazole core can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The bromine and fluorine atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.
Potential Therapeutic Applications:
-
Anti-inflammatory Agents: Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), making them effective anti-inflammatory drugs.
-
Anticancer Agents: The pyrazole nucleus is a common scaffold in the design of kinase inhibitors and other anticancer drugs that target various signaling pathways involved in tumor growth and proliferation.
-
Antimicrobial and Antifungal Agents: Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2][3]
-
Neuroprotective Agents: Certain pyrazole derivatives have shown promise in protecting neuronal cells from damage, suggesting potential applications in the treatment of neurodegenerative diseases.[3]
-
Other Applications: The versatility of the pyrazole ring has led to its investigation in a multitude of other therapeutic areas, including as antiviral, antidepressant, and antitubercular agents.[1][4][5][6]
The synthesis of a library of pyrazole derivatives from this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development programs.
Experimental Protocols
The most common and versatile method for the synthesis of pyrazole derivatives is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[7][8][9] This reaction, often referred to as the Knorr pyrazole synthesis, proceeds readily and allows for the introduction of a wide variety of substituents onto the pyrazole ring.
General Protocol for the Synthesis of 1-(2-Bromo-5-fluorophenyl)-3,5-disubstituted-1H-pyrazoles
This protocol describes the reaction of this compound with a generic 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, benzoylacetone, dibenzoylmethane)
-
Solvent (e.g., ethanol, acetic acid, dimethylformamide)
-
Catalyst (optional, e.g., a few drops of concentrated acid like HCl or H₂SO₄)
-
Sodium bicarbonate or other suitable base
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Neutralization of Hydrazine Hydrochloride: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol). Add a mild base such as sodium bicarbonate (1.1 eq) and stir the mixture at room temperature for 15-30 minutes to liberate the free hydrazine.
-
Reaction with 1,3-Dicarbonyl Compound: To the mixture from step 1, add the 1,3-dicarbonyl compound (1.0 eq). If desired, a catalytic amount of acid can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of pyrazole derivatives.
Table 1: Reaction Conditions for the Synthesis of 1-(2-Bromo-5-fluorophenyl)pyrazoles
| Parameter | Condition | Notes |
| Starting Material | This compound | - |
| Co-reactant | 1,3-Dicarbonyl Compound | Determines the substituents at positions 3 and 5 of the pyrazole ring. |
| Solvent | Ethanol, Acetic Acid, DMF, Toluene | Choice of solvent can influence reaction rate and yield. |
| Catalyst | Acidic (e.g., HCl, H₂SO₄) or Basic (e.g., piperidine) | Often used to accelerate the cyclocondensation. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally lead to faster reaction rates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC for completion. |
| Yield | Moderate to Excellent | Typically in the range of 60-95%. |
Table 2: Examples of Synthesized Pyrazole Derivatives
| 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative | Potential Application |
| Acetylacetone | 1-(2-Bromo-5-fluorophenyl)-3,5-dimethyl-1H-pyrazole | General synthetic intermediate |
| Benzoylacetone | 1-(2-Bromo-5-fluorophenyl)-3-methyl-5-phenyl-1H-pyrazole | Precursor for anti-inflammatory agents |
| Dibenzoylmethane | 1-(2-Bromo-5-fluorophenyl)-3,5-diphenyl-1H-pyrazole | Precursor for anticancer agents |
| Ethyl Acetoacetate | 1-(2-Bromo-5-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Intermediate for various bioactive compounds |
Visualizations
Diagram 1: General Reaction Scheme for Pyrazole Synthesis
Caption: Knorr pyrazole synthesis from this compound.
Diagram 2: Experimental Workflow for Pyrazole Synthesis
Caption: Step-by-step workflow for the synthesis and purification of pyrazole derivatives.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academicstrive.com [academicstrive.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: (2-Bromo-5-fluorophenyl)hydrazine hydrochloride in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a versatile fragment for use in fragment-based drug discovery (FBDD). Its chemical structure, featuring a hydrazine group, a bromine atom, and a fluorine atom on a phenyl ring, presents multiple opportunities for interaction with protein targets and for subsequent chemical elaboration. The hydrazine moiety can act as a hydrogen bond donor and acceptor, and can form covalent bonds with certain residues, while the halogen atoms can participate in halogen bonding and provide vectors for fragment growth.[1] This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns, with a focus on the discovery of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for its application in FBDD, aligning with the "Rule of Three" for fragment libraries.
| Property | Value | Source |
| CAS Number | 60481-35-8 | Sigma-Aldrich |
| Molecular Formula | C6H7BrClFN2 | PubChem |
| Molecular Weight | 241.50 g/mol | PubChem |
| Appearance | Light-yellow to yellow powder or crystals | Sigma-Aldrich |
| Purity | ≥97% | Sigma-Aldrich |
| Storage | Refrigerator | Sigma-Aldrich |
Application in Fragment-Based Drug Discovery
This compound is a valuable starting point for FBDD campaigns targeting various protein classes, particularly those with ATP-binding sites such as kinases. The core workflow for utilizing this fragment is depicted below.
Experimental Protocols
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
Protocol:
-
Protein Preparation: Prepare the target kinase at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).
-
Fragment Preparation: Prepare a stock solution of this compound in DMSO. The final screening concentration is typically 100-500 µM with a final DMSO concentration of ≤1%.
-
Assay Plate Setup: In a 96-well PCR plate, add the protein solution, the fragment solution, and a fluorescent dye (e.g., SYPRO Orange). Include appropriate controls (protein + dye + buffer, protein + dye + DMSO).
-
Thermal Denaturation: Run the assay in a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.
-
Data Analysis: Determine the Tm for each well by fitting the fluorescence data to a Boltzmann equation. A significant positive shift in Tm (ΔTm ≥ 2°C) in the presence of the fragment indicates a potential hit.
Hypothetical Data for a Kinase Target:
| Compound | Concentration (µM) | ΔTm (°C) | Hit? |
| (2-Bromo-5-fluorophenyl)hydrazine HCl | 200 | + 3.5 | Yes |
| Negative Control Fragment | 200 | + 0.2 | No |
| Staurosporine (Positive Control) | 10 | + 12.0 | Yes |
Hit Validation: Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that measures the heat change upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Sample Preparation: Prepare the target protein (e.g., 20-50 µM) in the sample cell and the fragment (e.g., 200-500 µM) in the injection syringe, both in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Titration: Perform a series of injections of the fragment solution into the protein solution at a constant temperature (e.g., 25 °C).
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
Hypothetical ITC Data for a Kinase Target:
| Parameter | Value |
| Kd | 150 µM |
| n (Stoichiometry) | 0.98 |
| ΔH (Enthalpy) | -8.5 kcal/mol |
| -TΔS (Entropy) | -1.2 kcal/mol |
Structural Biology: X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the target protein is crucial for understanding the binding mode and guiding structure-based drug design.
Protocol:
-
Crystallization: Crystallize the target protein under conditions that yield well-diffracting crystals.
-
Soaking or Co-crystallization: Introduce the fragment to the protein crystals by soaking the crystals in a solution containing the fragment or by co-crystallizing the protein in the presence of the fragment.
-
Data Collection and Structure Determination: Collect X-ray diffraction data and solve the crystal structure to visualize the binding pose of the fragment in the active site.
Hit Elaboration Strategies
Once this compound is validated as a hit, the next step is to increase its potency and selectivity.
-
Fragment Growing: The bromine and fluorine atoms provide vectors for synthetic elaboration. For example, Suzuki or Sonogashira coupling reactions can be performed at the bromine position to introduce new chemical moieties that can interact with adjacent pockets of the binding site.
-
Fragment Linking: If another fragment is identified that binds in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.
-
Fragment Merging: If an overlapping fragment is identified, a new molecule can be designed that incorporates the key interacting features of both fragments.
Conclusion
This compound is a promising fragment for initiating FBDD campaigns. Its chemical features allow for a range of biophysical screening methods to be employed for hit identification and validation. The presence of synthetically tractable handles facilitates the rapid optimization of initial hits into potent and selective lead compounds. The protocols and data presented herein provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts.
References
Application Notes and Protocols for Condensation Reactions of Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for conducting condensation reactions with ketones, focusing on the Claisen-Schmidt and general Aldol condensations. The protocols outlined below are foundational for the synthesis of α,β-unsaturated ketones, such as chalcones, which are valuable intermediates in medicinal chemistry and drug development.[1]
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[2] It typically involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to yield a conjugated enone.[3] A variation of this is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, and is a widely used method for synthesizing chalcones.[1] These compounds are precursors to flavonoids and exhibit a broad spectrum of pharmacological activities.[1]
This document outlines the protocols for both base-catalyzed and acid-catalyzed condensation reactions involving ketones, methods for product purification, and characterization techniques.
Data Presentation
The following tables summarize quantitative data for representative Claisen-Schmidt condensation reactions.
Table 1: Reaction Yields and Melting Points of Selected Chalcones
| Entry | Aldehyde | Ketone | Product | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | Acetophenone | Chalcone | 65-75 | 56-57 |
| 2 | Benzaldehyde | 2'-Hydroxyacetophenone | (E)-2'-Hydroxychalcone | 75-85 | 87-89 |
| 3 | 4-Methoxybenzaldehyde | 2'-Hydroxyacetophenone | (E)-2'-Hydroxy-4-methoxychalcone | 70-85 | 89-90 |
| 4 | Benzaldehyde | 4'-Chloroacetophenone | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | - | 113-117 |
| 5 | Benzaldehyde | Acetone | Dibenzalacetone | 90.6 | 103-104 |
Data compiled from multiple sources.[4][5]
Table 2: ¹H NMR Spectroscopic Data for Dibenzalacetone in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Vinylic Protons | 7.72 | Doublet | 16.3 | 2H |
| Aromatic Protons | 7.58 | Multiplet | - | 4H |
| Aromatic Protons | 7.38 | Multiplet | - | 6H |
| Vinylic Protons | 7.06 | Doublet | 15.5 | 2H |
Data from ChemSpider Synthetic Pages.[5] The downfield chemical shifts of the alkene protons are indicative of the trans stereoisomer due to the deshielding effect of the carbonyl group.[6]
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the synthesis of chalcones via a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ketone (e.g., Acetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (dilute)
-
Ice
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the ketone in ethanol.[7]
-
Catalyst Addition: Cool the flask in an ice bath. Separately, prepare a 20-40% aqueous solution of NaOH or KOH.[7] Add the alkaline solution dropwise to the stirred ethanolic solution of the reactants over 15-20 minutes, maintaining the temperature below 10 °C.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours and are often indicated by the formation of a precipitate.[7]
-
Product Isolation: Pour the reaction mixture into a beaker containing crushed ice and cold water.[7] Stir for 15-30 minutes.
-
Precipitation: If a solid precipitate forms, collect it by vacuum filtration. If the product remains dissolved, slowly neutralize the solution with dilute HCl to precipitate the chalcone.[7]
-
Purification: Wash the collected solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]
Protocol 2: Synthesis of Dibenzalacetone
This protocol details the double aldol condensation of benzaldehyde with acetone.
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a flask, prepare a solution of sodium hydroxide in water and add ethanol.
-
To this stirred solution, add benzaldehyde followed by acetone.[5] It is often recommended to add the acetone last to prevent its self-condensation.[9]
-
Stir the reaction mixture vigorously at room temperature for approximately 30 minutes. A yellow precipitate should form.[5]
-
Collect the product by vacuum filtration and wash the crystals with a cold 1:1 ethanol/water mixture.[5]
-
Further washing with cold water is performed to remove any residual NaOH.[9]
-
The crude product can be recrystallized from a 70:30 ethanol:water mixture.[10]
Protocol 3: Acid-Catalyzed Aldol Condensation
This protocol provides a general procedure for acid-catalyzed aldol condensation.
Materials:
-
Ketone
-
Aldehyde
-
Acid catalyst (e.g., HCl, H₂SO₄)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the ketone and aldehyde in a suitable solvent in a reaction flask.
-
Slowly add the acid catalyst to the stirred solution.
-
The reaction may require heating to proceed to the dehydrated condensation product. Monitor the reaction by TLC.
-
Upon completion, the reaction is worked up by neutralizing the acid and extracting the product.
-
The product is then purified by recrystallization or chromatography.
Visualizations
Experimental Workflow for Base-Catalyzed Condensation
Caption: General workflow for a base-catalyzed condensation reaction.
Base-Catalyzed Aldol Condensation Mechanism
References
- 1. byjus.com [byjus.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rsc.org [rsc.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. brainly.com [brainly.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. spectrum.troy.edu [spectrum.troy.edu]
- 10. Video: Dehydration of Aldols to Enals: Base-Catalyzed Aldol Condensation [jove.com]
Protecting Group Strategies for (2-Bromo-5-fluorophenyl)hydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups with (2-bromo-5-fluorophenyl)hydrazine hydrochloride. The selection of an appropriate protecting group is critical for the successful synthesis of complex molecules, particularly in drug development, where multi-step syntheses are common. These guidelines will facilitate the selective functionalization of the hydrazine moiety while preventing unwanted side reactions.
Introduction
(2-Bromo-5-fluorophenyl)hydrazine is a valuable building block in medicinal chemistry, often utilized in the synthesis of nitrogen-containing heterocycles such as indoles and pyrazoles.[1] The hydrazine functional group, however, possesses two nucleophilic nitrogen atoms, which can lead to a lack of selectivity in reactions. Protecting group strategies are therefore essential to temporarily mask one or both nitrogen atoms, enabling controlled transformations at other sites of the molecule or selective functionalization of the hydrazine itself.
This guide focuses on two of the most common and versatile protecting groups for hydrazines: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. The choice between these groups is often dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection conditions.[2][3]
Key Protecting Groups for Arylhydrazines
The selection of a suitable protecting group depends on its stability to various reaction conditions and the ease of its removal. The Boc and Cbz groups offer a robust platform for an orthogonal protection strategy, where one group can be removed selectively without affecting the other.[3][4]
-
tert-Butoxycarbonyl (Boc) Group: This protecting group is widely used due to its ease of introduction and its stability under basic and nucleophilic conditions.[5] The Boc group is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6]
-
Benzyloxycarbonyl (Cbz) Group: The Cbz group is stable to a wide range of non-reductive conditions, including acidic and basic environments.[7] Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and efficient method.[8][9]
The table below summarizes the key characteristics of these protecting groups.
| Protecting Group | Introduction Reagent | Protection Conditions | Deprotection Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Basic or neutral, Room Temp. | Acidic (e.g., TFA, HCl)[1] | Stable to bases, nucleophiles, and hydrogenolysis |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Basic (e.g., Na₂CO₃, Et₃N), 0 °C to RT[10] | Catalytic Hydrogenolysis (H₂, Pd/C)[8] | Stable to acids and bases |
Experimental Protocols
Protocol 1: N-Boc Protection of (2-Bromo-5-fluorophenyl)hydrazine
This protocol describes the monoprotection of (2-bromo-5-fluorophenyl)hydrazine at the β-nitrogen.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in a mixture of THF and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq) in portions.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N'-Boc-(2-bromo-5-fluorophenyl)hydrazine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: N-Cbz Protection of (2-Bromo-5-fluorophenyl)hydrazine
This protocol details the monoprotection of (2-bromo-5-fluorophenyl)hydrazine at the β-nitrogen.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and water (1:1).
-
Cool the mixture to 0 °C in an ice bath and add sodium carbonate (2.5 eq) portion-wise with vigorous stirring.
-
Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude N'-Cbz-(2-bromo-5-fluorophenyl)hydrazine.
-
Purify by recrystallization or column chromatography as needed.
Protocol 3: Deprotection of N-Boc Protected Hydrazine
Materials:
-
N'-Boc-(2-bromo-5-fluorophenyl)hydrazine
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N'-Boc protected hydrazine (1.0 eq) in DCM.
-
Add an excess of TFA (10-20 eq) or 4M HCl in dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected hydrazine salt.
Protocol 4: Deprotection of N-Cbz Protected Hydrazine
Materials:
-
N'-Cbz-(2-bromo-5-fluorophenyl)hydrazine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N'-Cbz protected hydrazine (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.[8]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric. [8]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected hydrazine.
Visualization of Workflows
The following diagrams illustrate the logical flow of the protecting group strategies.
Caption: General workflow for protection and deprotection of (2-Bromo-5-fluorophenyl)hydrazine.
Caption: Decision-making flowchart for an orthogonal deprotection strategy.
References
- 1. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for the Large-Scale Synthesis of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a key building block in medicinal chemistry and organic synthesis, primarily utilized in the construction of complex heterocyclic scaffolds such as indoles. The fluorine and bromine substituents on the phenyl ring provide valuable handles for further chemical modification, influencing the compound's electronic properties, metabolic stability, and bioactivity. This document provides detailed protocols for the large-scale synthesis of this compound, including the preparation of the requisite precursor, 2-bromo-5-fluoroaniline. The presented methodologies are designed to be scalable and efficient for laboratory and pilot-plant settings.
Introduction
The synthesis of this compound is a multi-step process that begins with the reduction of 2-bromo-5-fluoronitrobenzene to 2-bromo-5-fluoroaniline. This intermediate is then subjected to diazotization followed by reduction to yield the target hydrazine, which is subsequently converted to its hydrochloride salt for improved stability and handling. This application note details two common methods for the initial reduction step and a standard procedure for the subsequent diazotization and reduction.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1a | Reduction of Nitro Group | 2-Bromo-5-fluoronitrobenzene | Iron powder, Acetic acid | Ethanol | 2 | Reflux | Quantitative | >95% |
| 1b | Catalytic Hydrogenation | 2-Bromo-5-fluoronitrobenzene | Raney Nickel, Hydrogen gas | Methanol | 4-6 | 45 | ~87% | >99% |
| 2 | Diazotization | 2-Bromo-5-fluoroaniline | Sodium nitrite, Hydrochloric acid | Water | 1-1.5 | 0-5 | - | - |
| 3 | Reduction of Diazonium Salt | 2-Bromo-5-fluorophenyl diazonium salt | Zinc powder, Hydrochloric acid | Water | 2-3 | 15-20 | - | - |
| 4 | Hydrochloride Salt Formation | (2-Bromo-5-fluorophenyl)hydrazine | Concentrated Hydrochloric Acid | - | 1 | 60-70 | High | >97% |
Experimental Protocols
Step 1a: Synthesis of 2-Bromo-5-fluoroaniline via Chemical Reduction
This protocol details the reduction of 2-bromo-5-fluoronitrobenzene using iron powder in an acidic medium.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, prepare a solution of 1-bromo-4-fluoro-2-nitrobenzene (e.g., 5.0 g, 22.7 mmol) in a mixture of acetic acid and ethanol (e.g., 20 mL/20 mL).[1]
-
Addition of Reducing Agent: To the stirred solution at room temperature, add iron powder (e.g., in a single portion).[1]
-
Reaction Execution: Bubble nitrogen through the mixture for 5 minutes, then heat the reaction to reflux for 2 hours.[1]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove a portion of the solvents under reduced pressure. Partition the residue between a 10N aqueous sodium hydroxide solution and diethyl ether. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.[1]
-
Product Recovery: Concentrate the organic phase under reduced pressure to obtain 2-bromo-5-fluoroaniline as a light tan oil. The product is often of sufficient purity for the next step.[1]
Step 1b: Synthesis of 2-Bromo-5-fluoroaniline via Catalytic Hydrogenation
This protocol describes a catalytic hydrogenation method for the reduction of 2-bromo-5-fluoronitrobenzene.
-
Reaction Setup: To a hydrogenation reactor, add methanol, 2-bromo-5-fluoronitrobenzene (e.g., 20 g), W-4 type Raney nickel (e.g., 2 g), and a bromine inhibitor (e.g., triethylamine, 0.4 g).[2]
-
Hydrogenation: Purge the reactor with nitrogen three times, followed by one purge with hydrogen. Pressurize the reactor with hydrogen to 1.0 MPa and heat to 45°C. Maintain these conditions until the consumption of hydrogen ceases, as monitored by gas chromatography to confirm the disappearance of the starting material.[2]
-
Catalyst Removal: After the reaction is complete, cool the reactor and filter the reaction mixture under a nitrogen atmosphere to remove the Raney nickel catalyst.[2]
-
Work-up and Isolation: Distill the filtrate under reduced pressure to remove the methanol. Add n-hexane to the residue and wash the organic phase with water.[2]
-
Crystallization and Product Recovery: Separate the organic phase and cool it to 3-5°C to induce crystallization. Collect the precipitated solid by suction filtration and dry the wet product to obtain 2-bromo-5-fluoroaniline as an off-white to brownish-yellow solid.[2]
Step 2: Diazotization of 2-Bromo-5-fluoroaniline
This protocol outlines the conversion of 2-bromo-5-fluoroaniline to its corresponding diazonium salt.
-
Reaction Setup: In a reaction vessel, mix 2-bromo-5-fluoroaniline with 37% concentrated hydrochloric acid (e.g., a 1:3 g/mL ratio) and cool the mixture to 0-5°C using an ice-salt bath.
-
Addition of Nitrite: While vigorously stirring, slowly add a 35% aqueous solution of sodium nitrite. Maintain the temperature between 0-5°C throughout the addition.
-
Reaction Completion: Continue stirring the reaction mixture at 0-5°C for 1-1.5 hours to ensure complete formation of the diazonium salt.
Step 3 & 4: Reduction of the Diazonium Salt and Hydrochloride Salt Formation
This protocol describes the reduction of the diazonium salt to the hydrazine and its subsequent conversion to the hydrochloride salt.
-
Reduction: To the cold diazonium salt solution from Step 2, add 37% concentrated hydrochloric acid, water, and zinc powder while maintaining the temperature between 15-20°C. Continue stirring until the reaction is complete, indicated by a color change of the reaction mixture to off-white.
-
Isolation of Free Hydrazine: Adjust the pH of the reaction mixture to 10 with a 20-30% sodium hydroxide solution while keeping the temperature at 5°C. This will precipitate the crude (2-Bromo-5-fluorophenyl)hydrazine. Filter the crude product.
-
Purification: Dissolve the crude product in water, heat to 60°C, and treat with activated carbon for decolorization. Filter the hot solution and allow the filtrate to cool to 5°C to crystallize the purified (2-Bromo-5-fluorophenyl)hydrazine.
-
Hydrochloride Salt Formation: Dissolve the purified hydrazine in 37% hydrochloric acid and heat to 60-70°C with stirring until crystallization occurs. Cool the mixture to 20°C, filter the solid, and wash with acetone. Dry the product to obtain this compound.
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various classes of agrochemicals, including fungicides, herbicides, and insecticides. The information is curated to assist researchers in the development of novel and effective crop protection agents.
Synthesis of Pyrazole-Based Fungicides
Pyrazole derivatives are a significant class of fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain.[1] The synthesis of these compounds often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by functionalization of the pyrazole core.[1]
Quantitative Data Summary: Fungicidal Activity of Novel Pyrazole Derivatives
The following table summarizes the in vitro fungicidal activity of newly synthesized pyrazole derivatives against various plant pathogenic fungi.
| Compound ID | Target Fungi | EC50 (µg/mL) | Inhibition Rate (%) at 50 µg/mL | Reference |
| 26 | Botrytis cinerea | 2.432 | >80 | [2][3] |
| Rhizoctonia solani | 2.182 | >90 | [2][3] | |
| Valsa mali | 1.787 | >80 | [2][3] | |
| Thanatephorus cucumeris | 1.638 | >80 | [2][3] | |
| Fusarium oxysporum | 6.986 | >80 | [2][3] | |
| Fusarium graminearum | 6.043 | >80 | [2][3] | |
| 7ai | Rhizoctonia solani | 0.37 | Not specified | [4] |
| 10d | Gaeumannomyces graminis var. tritici | <16.7 | >90 | [5] |
| 10e | Gaeumannomyces graminis var. tritici | <16.7 | >90 | [5] |
Experimental Protocol: Synthesis of 1,3,4-Substituted-5-Aminopyrazole Derivatives
This protocol describes a general method for the synthesis of 1,3,4-substituted-5-aminopyrazole derivatives, which are key intermediates for various fungicides.[6]
Materials:
-
Dithioacetal dipotassium salts
-
Dimethyl sulfate or benzyl chloride
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Methanol
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of the Intermediate: To a solution of the dithioacetal dipotassium salt in a mixture of methanol and water, add dimethyl sulfate or benzyl chloride dropwise at room temperature. Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cyclization: To the reaction mixture containing the intermediate, add the corresponding substituted hydrazine. Reflux the mixture for 6-8 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice water. Collect the precipitated solid by filtration, wash with cold water, and dry. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 1,3,4-substituted-5-aminopyrazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-ESI-MS).[6]
Diagram: General Synthetic Pathway for Pyrazole Fungicides
Caption: A simplified workflow for the synthesis of pyrazole-based fungicides.
Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are known for their high efficacy at low application rates.[7][8] Their synthesis typically involves the reaction of a sulfonamide with a phenyl carbamate or an equivalent reagent.
Quantitative Data Summary: Herbicidal Activity of Novel Sulfonylurea Derivatives
The following table presents the herbicidal activity of newly synthesized sulfonylurea compounds against various weed species.
| Compound ID | Target Weed | Application Method | Inhibition Rate (%) at 150 g/ha | Reference |
| II-8 | Echinochloa crusgalli | Foliage Spray | 100 | [8] |
| 9a | Brassica napus | Pot Experiment | ~100 (at 15 g/ha) | [9] |
| 9b | Brassica napus | Pot Experiment | ~100 (at 15 g/ha) | [9] |
| W106 | Amaranthus tricolor | Pre-emergence | 100 | [10] |
| W107 | Brassica campestris | Post-emergence | 100 | [10] |
Experimental Protocol: General Synthesis of Sulfonylurea Derivatives
This protocol outlines a common method for the synthesis of sulfonylurea herbicides.[10][11]
Materials:
-
Substituted sulfonamide
-
Phenyl carbamate derivative
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable base
-
Anhydrous acetonitrile or other appropriate solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the substituted sulfonamide and the phenyl carbamate derivative in anhydrous acetonitrile.
-
Addition of Base: Add DBU to the suspension at room temperature with stirring.
-
Reaction: Continue stirring the reaction mixture at room temperature for 15-30 minutes, or until the reaction is complete as monitored by TLC.
-
Work-up: Pour the reaction mixture into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonylurea derivative.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ³¹P NMR (if applicable), and elemental analysis.[7][11]
Diagram: Logical Workflow for Sulfonylurea Synthesis
Caption: A logical workflow for the synthesis and evaluation of sulfonylurea herbicides.
Synthesis of Neonicotinoid Insecticides
Neonicotinoids are a class of neuro-active insecticides that are widely used in crop protection.[12] Their synthesis often involves the construction of a heterocyclic core followed by the introduction of a pharmacophore, such as a nitroguanidine or cyanoamidine group.[13]
Quantitative Data Summary: Insecticidal Activity of Novel Neonicotinoid Analogs
The following table summarizes the insecticidal activity of newly synthesized neonicotinoid analogs against various insect pests.
| Compound ID | Target Insect | LC50 (mmol/L) | Mortality (%) at specified concentration | Reference |
| 13a | Cowpea aphid | 0.00372 | Not specified | [14][15][16] |
| 13c | Cowpea aphid | 0.00182 | Not specified | [14][15][16] |
| 13j | Cowpea aphid | 0.00423 | Not specified | [14][15][16] |
| R-13 | Xyleborus sp. | Not specified | 73% (after 12h) | [17] |
| 23 | Xyleborus sp. | Not specified | 73% (after 12h) | [17] |
| S-29 | Xyleborus sp. | Not specified | 73% (after 12h) | [17] |
| 3a | Nilaparvata lugens | Not specified | High (at 500 mg/L) | [12] |
| 3c | Nilaparvata lugens | Not specified | High (at 500 mg/L) | [12] |
| 3e | Nilaparvata lugens | Not specified | High (at 500 mg/L) | [12] |
Experimental Protocol: Synthesis of Neonicotinoid Analogs with a Dihydropyridine Moiety
This protocol describes the synthesis of novel neonicotinoid analogs containing a dihydropyridine ring via a multi-component reaction.[12]
Materials:
-
Substituted pyridyl(thiazolyl)methyl-2-substituted-methylidene-imidazolidine (Intermediate 1)
-
Cyanoacrylate derivative (Intermediate 2)
-
Aromatic aldehyde
-
Piperidine
-
Acetonitrile
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Intermediate 1, Intermediate 2, and the aromatic aldehyde in acetonitrile.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Reflux the mixture for 18 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target neonicotinoid analog.
-
Characterization: Characterize the final product by IR, ¹H NMR, ¹³C NMR, and elemental analysis.[12]
Diagram: Signaling Pathway Inhibition by Neonicotinoids
Caption: Mechanism of action of neonicotinoid insecticides on the insect nervous system.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and fungicidal activities of some novel pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]
- 8. Design, synthesis and herbicidal activity of novel sulfonylureas containing tetrahydrophthalimide substructure [journal.hep.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis, and insecticidal activities of novel analogues of neonicotinoids: Replacement of nitromethylene with nitroconjugated system - East China Normal University [pure.ecnu.edu.cn]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving yield in Fischer indole synthesis with (2-Bromo-5-fluorophenyl)hydrazine hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve yields in the Fischer indole synthesis, with a focus on challenging substrates like (2-Bromo-5-fluorophenyl)hydrazine hydrochloride.
Troubleshooting Guide
This section addresses common issues encountered during the Fischer indole synthesis. Follow the logical workflow to diagnose and resolve experimental challenges.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
Q1: My reaction with this compound is giving a very low yield. What are the most common causes?
A1: Low yields in Fischer indole syntheses are common and can stem from several factors, especially when using substrates with electron-withdrawing groups like bromine and fluorine.[1][2] Here are the primary areas to investigate:
-
Purity of Starting Materials: The Fischer indole synthesis is sensitive to impurities.[1] Ensure that the this compound and the ketone or aldehyde are of high purity. It is recommended to use freshly recrystallized or distilled starting materials.[1]
-
Reaction Conditions: Temperature and reaction time are critical parameters.[3] Insufficient heat may prevent the reaction from proceeding, while excessive temperatures can lead to decomposition of the reactants, intermediates, or the final indole product.[3][4]
-
Inappropriate Acid Catalyst: The choice of acid catalyst is one of the most crucial factors influencing the reaction's success.[5] The acidity of the medium affects the key tautomerization and[6][6]-sigmatropic rearrangement steps.[5] A catalyst that is too weak may not facilitate the reaction, while one that is too strong can promote side reactions or degradation.
-
Side Reactions: Several competing reactions can lower the yield. With unsymmetrical ketones, the formation of regioisomers is possible.[2] Another common failure mode is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate, which can be more prevalent with certain substituents.[2][7]
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: The formation of multiple products is a frequent issue. The most common side products include:
-
Regioisomers: If you are using an unsymmetrical ketone (e.g., 2-butanone), two different enamine intermediates can form, leading to two distinct indole regioisomers.[2][3] The ratio of these isomers can be influenced by the choice of acid catalyst and reaction conditions.[2]
-
Products of N-N Bond Cleavage: Under strongly acidic conditions, the hydrazone intermediate can cleave at the nitrogen-nitrogen bond, preventing the desired cyclization.[2][7] This is more likely with substrates that have strong electron-donating groups on the carbonyl-derived portion.[7]
-
Unreacted Starting Material: Incomplete conversion is common if the temperature is too low, the reaction time is too short, or the catalyst is not effective.
-
Degradation Products: Indoles, particularly those with certain substituents, can be unstable under the harsh acidic conditions and high temperatures often required for the synthesis, leading to polymerization or decomposition.[5]
Frequently Asked Questions (FAQs)
Q3: What is the best catalyst for the Fischer indole synthesis with an electron-deficient hydrazine like this compound?
A3: There is no single "best" catalyst, as the optimal choice is highly dependent on the specific ketone or aldehyde being used. However, for electron-deficient arylhydrazines, stronger acid catalysts are often required to promote the reaction.
Both Brønsted acids and Lewis acids are commonly used.[5][8]
-
Brønsted Acids: Polyphosphoric acid (PPA) is a very effective catalyst and solvent for this reaction, often used at high temperatures (100-160°C).[1][9] Other options include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[8]
-
Lewis Acids: Zinc chloride (ZnCl₂) is one of the most frequently used Lewis acid catalysts.[8][9] Others like boron trifluoride (BF₃) and aluminum chloride (AlCl₃) are also effective.[5][8]
It is recommended to screen a variety of catalysts to find the optimal conditions for your specific substrate combination.
Q4: Should I pre-form the hydrazone or perform a one-pot synthesis?
A4: Both approaches are valid.
-
Pre-forming the Hydrazone: This involves reacting the this compound with the carbonyl compound first, often in a solvent like ethanol with a catalytic amount of acetic acid.[1] The isolated hydrazone is then subjected to the acidic cyclization conditions. This two-step process allows for the purification of the intermediate, which can sometimes lead to a cleaner final reaction.
-
One-Pot Synthesis: In this method, the hydrazine, carbonyl compound, and acid catalyst are all combined and heated together.[6] This approach is more efficient and can be advantageous if the hydrazone intermediate is unstable and difficult to isolate.[2] For many applications, this is the preferred route.
Q5: What are the best solvents for this reaction?
A5: The choice of solvent depends on the catalyst and temperature required.
-
High-Boiling Aprotic Solvents: Solvents like toluene or xylene are often used when high temperatures are needed.[10]
-
Protic Solvents: Acetic acid is a common solvent and can also act as a catalyst.[9] Ethanol is frequently used for the initial hydrazone formation.[11]
-
No Solvent: In some cases, particularly with polyphosphoric acid (PPA), the acid itself can serve as both the catalyst and the reaction medium.[1][12]
Data and Protocols
Table 1: Effect of Catalyst and Conditions on Fischer Indole Synthesis Yield
The following table summarizes results from various studies, illustrating the impact of different reaction parameters. Note that yields are highly substrate-specific.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Phenylhydrazine HCl | Butanone | None | THF | 150 (Microwave) | 15 min | 95 | [1] |
| (4-Bromophenyl)hydrazine HCl | Acetone | ZnCl₂ | Ethanol | Reflux | Several hours | Moderate (not specified) | [11] |
| (4-Bromophenyl)hydrazine HCl | Phenylacetylene | PPA | PPA | 100-120 | 1-3 h | 80 | [12] |
| o,m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Room Temp | 1 h | High (not specified) | [5] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | HCl | Acetic Acid | Reflux | 4 h | 30 | [5] |
General Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-2-methyl-1H-indole
This protocol is a general guideline for the synthesis of an indole from this compound and acetone. Optimization will be necessary.
Reaction Scheme:
Caption: Synthesis of a substituted indole via the Fischer method.
Materials:
-
This compound (1.0 eq)
-
Acetone (1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq) or Polyphosphoric Acid (PPA)
-
Anhydrous Ethanol or Acetic Acid
-
Crushed Ice and Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure (One-Pot Method using ZnCl₂):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and anhydrous ethanol.
-
Hydrazone Formation: Add acetone (1.2 eq) to the suspension. Stir the mixture at room temperature for 30-60 minutes to allow for in-situ formation of the hydrazone.
-
Cyclization: Carefully add anhydrous zinc chloride (1.2 eq) to the mixture. Caution: The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed. This can take several hours to overnight.[11]
-
Work-up:
-
Cool the reaction mixture to room temperature and then pour it slowly over a beaker of crushed ice with vigorous stirring.[1]
-
A solid precipitate of the crude indole should form. If an oil forms, extract the aqueous mixture with ethyl acetate (3x).
-
If a solid is present, filter it and wash thoroughly with water. Dissolve the solid in ethyl acetate.
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure indole product.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis with (2-Bromo-5-fluorophenyl)hydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Bromo-5-fluorophenyl)hydrazine hydrochloride in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is a versatile reagent primarily used in the Fischer indole synthesis to produce highly functionalized indole cores.[1] These resulting bromo- and fluoro-substituted indoles are valuable intermediates in medicinal chemistry and drug discovery, as the halogen substituents provide handles for further chemical modifications, such as cross-coupling reactions, and can influence the biological activity of the final compounds.
Q2: What are the expected regioisomers when using this compound with an unsymmetrical ketone in a Fischer indole synthesis?
A2: When reacting this compound with an unsymmetrical ketone (e.g., 2-butanone), two regioisomeric indole products are possible: a 6-bromo-4-fluoro-substituted indole and a 4-bromo-6-fluoro-substituted indole. The regiochemical outcome is influenced by the steric and electronic environment of the ketone and the specific acid catalyst and reaction conditions employed. Generally, the reaction favors cyclization at the less sterically hindered α-carbon of the ketone.
Q3: How do the bromo and fluoro substituents on the phenylhydrazine ring affect the Fischer indole synthesis?
A3: The bromine and fluorine atoms are electron-withdrawing groups, which can deactivate the aromatic ring towards the electrophilic cyclization step of the Fischer indole synthesis. This deactivation may necessitate harsher reaction conditions (e.g., stronger acids, higher temperatures) to achieve the desired transformation, which in turn can increase the likelihood of side reactions and decomposition.[2]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Indole Product
Low yields are a common issue when working with deactivated phenylhydrazines like this compound. Several factors can contribute to this problem.
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrazone Formation | - Ensure equimolar or a slight excess of the carbonyl compound is used. - The initial condensation to form the hydrazone can be performed as a separate step prior to adding the acid catalyst for indolization. Monitor hydrazone formation by TLC or LC-MS. |
| Suboptimal Acid Catalyst | - Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[3] - The concentration of the acid is critical; both insufficient and excessive acid can be detrimental. Titrate the optimal acid concentration for your specific substrate. |
| Harsh Reaction Conditions | - While electron-withdrawing groups may require forcing conditions, excessively high temperatures can lead to decomposition and tar formation. - Attempt the reaction at the lowest effective temperature. Microwave irradiation can sometimes provide the necessary energy for cyclization under milder thermal conditions. |
| Poor Quality Starting Material | - Ensure the this compound is of high purity. Impurities can interfere with the reaction. - The purity of the carbonyl compound is also crucial. Distill or recrystallize if necessary. |
Issue 2: Formation of Multiple Products (Regioisomers and Side Products)
The formation of a complex mixture of products is a frequent challenge, particularly with unsymmetrical ketones and electron-deficient phenylhydrazines.
| Side Product Type | Identification & Mitigation |
| Regioisomers | - Identification: Characterize the product mixture using ¹H NMR, ¹³C NMR, and LC-MS to identify and quantify the different isomers. - Mitigation: Modifying the acid catalyst and solvent can influence the regioselectivity. For instance, bulkier acid catalysts may favor the formation of the less sterically hindered isomer. A systematic screening of reaction conditions is recommended. |
| Unreacted Hydrazone | - Identification: Easily detected by TLC or LC-MS. - Mitigation: Increase the reaction time or temperature, or consider a more potent acid catalyst. |
| Decomposition/Tar Formation | - Identification: Visual observation of a dark, intractable reaction mixture. - Mitigation: Lower the reaction temperature. Use a milder acid catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Hydrolyzed Phenylhydrazine | - Identification: The presence of 2-bromo-5-fluoroaniline in the crude product mixture, detectable by LC-MS. - Mitigation: Ensure anhydrous reaction conditions. Use freshly dried solvents and reagents. |
Experimental Protocols & Methodologies
General Protocol for Fischer Indole Synthesis with this compound
-
Hydrazone Formation (in situ):
-
To a solution of the carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is added this compound (1.0 - 1.2 eq).
-
The mixture is stirred at room temperature or with gentle heating (e.g., 50-60 °C) for 30-60 minutes to facilitate the formation of the hydrazone. Progress can be monitored by TLC or LC-MS.
-
-
Indolization:
-
The acid catalyst (e.g., polyphosphoric acid, zinc chloride, or methanesulfonic acid) is added portion-wise to the reaction mixture.
-
The reaction is then heated to the desired temperature (typically ranging from 80 °C to 140 °C) and stirred until the reaction is complete as indicated by TLC or LC-MS analysis.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and carefully quenched by pouring it onto ice-water or a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired indole.
-
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reaction outcomes and troubleshooting strategies, the following diagrams are provided.
Caption: General workflow of the Fischer indole synthesis.
Caption: A logical approach to troubleshooting common issues.
References
Technical Support Center: Purification of Crude (2-Bromo-5-fluorophenyl)hydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude (2-Bromo-5-fluorophenyl)hydrazine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low yield of purified product after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. What are the potential causes and how can I improve my yield?
-
Answer: Low recovery rates during recrystallization are a common issue. Several factors could be contributing to this problem. It is often a balance between purity and yield.
-
Potential Causes:
-
Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Bromo-fluoro substituted phenylhydrazines may exhibit lower solubility in highly polar solvents.[1]
-
Using an excessive amount of solvent: This will keep more of your product dissolved in the mother liquor even after cooling, thus reducing the yield.
-
Premature crystallization: If the solution cools too quickly, the product may precipitate out along with impurities.
-
Incomplete precipitation: The cooling time may be insufficient for the product to fully crystallize out of the solution.
-
-
Solutions:
-
Solvent Optimization: Experiment with different solvent systems. A mixture of solvents, such as ethanol/water, can be effective. Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
-
Extended Cooling Time: Ensure the solution is allowed to stand for a sufficient period at low temperature to allow for complete crystallization.
-
-
Issue 2: The purified product is still colored (not white or off-white).
-
Question: My final product has a persistent yellow or brownish tint. What is causing this discoloration and how can I remove it?
-
Answer: A colored product indicates the presence of impurities. These are often colored organic byproducts from the synthesis.
-
Potential Causes:
-
Formation of azo compounds: Diazonium salts can couple with other aromatic compounds to form colored azo dyes, which are common impurities in this type of synthesis.
-
Oxidation of the hydrazine: Phenylhydrazines can be sensitive to air and light and may oxidize to form colored impurities.
-
Residual starting materials or reagents: Incomplete reaction or purification can leave colored starting materials or byproducts.
-
-
Solutions:
-
Activated Carbon Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, add a small amount of activated carbon to the solution. The activated carbon will adsorb many colored impurities. Heat the solution with the carbon for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
Work in an Inert Atmosphere: If the product is particularly sensitive to oxidation, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: Washing the filtered crystals with a small amount of cold solvent, such as acetone, can help remove colored impurities adhering to the crystal surface.[2]
-
-
Issue 3: Oily product obtained instead of crystals.
-
Question: My product is "oiling out" during recrystallization instead of forming solid crystals. What should I do?
-
Answer: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This is often due to the melting point of the impurity-laden product being lower than the temperature of the solution.
-
Potential Causes:
-
High concentration of impurities: A significant amount of impurities can depress the melting point of the product.
-
Inappropriate solvent: The solvent may be too good a solvent for the product, preventing it from crystallizing.
-
Solution is too saturated: A supersaturated solution can sometimes lead to oiling out.
-
-
Solutions:
-
Adjust the Solvent System: Try using a less polar solvent or a different solvent mixture.
-
Lower the Crystallization Temperature: After dissolving the crude product in the hot solvent, allow it to cool more slowly. You can also try adding a seed crystal to induce crystallization.
-
Trituration: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the oil. Alternatively, you can decant the solvent, and try to dissolve the oil in a different, more volatile solvent, and then evaporate the new solvent slowly.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials or side reactions during the synthesis. These may include:
-
Unreacted 2-bromo-5-fluoroaniline: The starting material for the diazotization reaction.
-
Side-products from diazotization: Diazonium salt reactions can sometimes yield phenols (2-bromo-5-fluorophenol) or biaryl compounds through coupling reactions.
-
Byproducts from the reduction step: If a metal reducing agent like zinc is used, inorganic salts (e.g., zinc hydroxide) can be an impurity if not properly removed.[2]
-
Oxidation products: Phenylhydrazines can oxidize upon exposure to air, leading to colored impurities.
Q2: What is a good starting point for a recrystallization solvent?
A2: For substituted phenylhydrazine hydrochlorides, a common and effective method is recrystallization from ethanol or an ethanol/water mixture.[3] Given that bromo-fluoro derivatives may have lower solubility in polar solvents, starting with hot ethanol and adding water dropwise until turbidity persists is a good strategy.[1] Another option is to use aqueous hydrochloric acid.[3]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be used for the purification of substituted phenylhydrazines. However, as a salt, this compound is quite polar and may not move easily on a standard silica gel column with non-polar eluents. A more polar mobile phase will be required. It may be more practical to first neutralize the hydrochloride salt to the free base, purify the less polar free base by column chromatography, and then convert it back to the hydrochloride salt.
Q4: How can I monitor the purity of my product during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity. For substituted phenylhydrazines, a common stationary phase is silica gel. A good starting mobile phase could be a mixture of ethyl acetate and hexane. By spotting the crude material and the purified fractions, you can visualize the removal of impurities. The spots can be visualized under UV light.
Data Presentation
Table 1: Solubility of Substituted Phenylhydrazines in Common Solvents (Qualitative)
| Solvent | Solubility of Phenylhydrazine | Solubility of this compound (Predicted) |
| Water | Sparingly soluble | Likely sparingly soluble to soluble in hot water |
| Ethanol | Miscible | Soluble, especially when hot |
| Diethyl Ether | Miscible | Likely sparingly soluble |
| Chloroform | Miscible | Likely sparingly soluble |
| Benzene | Miscible | Likely sparingly soluble |
| Acetone | Very soluble | Likely soluble |
Experimental Protocols
1. Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
(Optional) If the solution is colored, add a small amount of activated carbon and heat the mixture for 5-10 minutes.
-
(Optional) Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol or acetone.[2]
-
Dry the purified crystals in a vacuum oven.
2. Thin-Layer Chromatography (TLC) for Purity Assessment
-
Prepare a TLC chamber with a suitable mobile phase (e.g., ethyl acetate/hexane, start with a 1:4 ratio and adjust as needed).
-
On a silica gel TLC plate, draw a baseline with a pencil.
-
Dissolve a small amount of the crude material and the purified product in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Spot the solutions on the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm).
-
The purified product should ideally show a single spot, while the crude material may show multiple spots.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Common purification troubleshooting paths.
References
Technical Support Center: (2-Bromo-5-fluorophenyl)hydrazine hydrochloride Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride solutions. It includes troubleshooting guides for common experimental issues and frequently asked questions.
Troubleshooting Guides
Issue 1: Solution Discoloration or Precipitation
Users may observe a change in color (e.g., to yellow or brown) or the formation of a precipitate in their this compound solutions. This often indicates degradation of the compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxidation | Arylhydrazines are susceptible to oxidation by atmospheric oxygen. Prepare solutions fresh and use an inert atmosphere (e.g., nitrogen or argon) during preparation and storage. Consider de-gassing solvents prior to use. |
| Light Exposure | Photodegradation can occur. Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. |
| Incompatible Solvent | The compound may have limited stability in certain solvents. It is recommended to assess stability in the chosen solvent if long-term storage is required. Protic solvents may participate in degradation pathways. |
| Incorrect pH | The stability of hydrazine derivatives can be pH-dependent. Ensure the pH of the solution is appropriate for your experiment and consider buffering if necessary. |
| Temperature Fluctuations | Storing at inconsistent temperatures can accelerate degradation. Maintain a constant, recommended storage temperature. |
Experimental Workflow for Investigating Solution Instability:
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Inconsistent results in synthetic reactions, such as the Fischer indole synthesis, can be due to the quality and handling of the this compound solution.
Troubleshooting Steps:
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Assess Purity of Starting Material: Use a fresh bottle of this compound or verify the purity of the existing stock using an appropriate analytical method like HPLC or NMR.
-
Fresh Solution Preparation: Always prepare solutions immediately before use. The stability of arylhydrazine solutions can be limited.
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Inert Reaction Conditions: Reactions involving arylhydrazines should be carried out under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.
-
Control of Reaction Temperature: The Fischer indole synthesis and other reactions involving hydrazones can be sensitive to temperature. Ensure precise temperature control throughout the reaction.
-
Acid Catalyst Choice: The strength and type of acid catalyst can influence the reaction outcome and the stability of the hydrazone intermediate. An inappropriate acid can lead to decomposition.
Logical Relationship for Troubleshooting Inconsistent Reactions:
Technical Support Center: Solubility of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) will help resolve common issues encountered during experimental work.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. It has been noted that bromo-fluoro derivatives may exhibit lower solubility in polar solvents.[1] Researchers are encouraged to determine the solubility in their specific solvent systems experimentally. The following table can be used to record and compare results.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Dichloromethane (DCM) | |||
| Ethyl Acetate | |||
| Acetonitrile | |||
| N,N-Dimethylformamide (DMF) | |||
| Add other solvents as needed |
Frequently Asked Questions (FAQs)
Q1: What general factors influence the solubility of this compound in organic solvents?
A1: The solubility of an organic compound is primarily governed by the principle of "like dissolves like".[2] Key factors include:
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Polarity: Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The polarity of this compound, with its polar hydrazine hydrochloride group and a less polar bromofluorophenyl ring, will determine its affinity for different solvents.
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Temperature: For most solid solutes, solubility increases with temperature as the higher temperature provides the energy needed to overcome the crystal lattice energy.[3]
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Solvent-Solute Interactions: The ability of the solvent to form intermolecular bonds (e.g., hydrogen bonds) with the solute can significantly impact solubility.
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Purity of the Compound: Impurities in the compound can affect its solubility and may lead to inconsistent results.[4]
Q2: How can I visually determine if the compound has fully dissolved?
A2: A simple visual inspection can be a good initial indicator. A fully dissolved compound will form a clear, transparent solution with no visible particles. For a more rigorous assessment, you can perform a filtration test by passing the solution through a 0.22 µm syringe filter. If the compound is truly dissolved, it will pass through the filter without leaving a residue.
Q3: My compound initially dissolved in the solvent but precipitated out after some time. What is happening?
A3: This phenomenon often suggests the formation of a supersaturated solution, which is thermodynamically unstable.[3] Over time, the excess solute crashes out of the solution to reach its true thermodynamic equilibrium solubility. This can be triggered by a decrease in temperature or the presence of seed crystals.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen organic solvent.
-
Possible Cause: The concentration of the compound exceeds its intrinsic solubility in that solvent at the current temperature.
-
Solutions:
-
Increase the Temperature: Gently warm the solution while stirring. For many compounds, solubility increases with temperature.[3] Be cautious to avoid solvent evaporation or decomposition of the compound.
-
Increase the Volume of Solvent: Add more solvent in measured increments until the compound dissolves.
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Use a Co-solvent: Adding a small amount of a miscible co-solvent in which the compound is highly soluble can sometimes increase the overall solubility of the solvent system.[5]
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Increase Surface Area: Grinding the solid compound to a finer powder can increase the dissolution rate, although it will not change the thermodynamic solubility.[5]
-
Issue 2: The solubility of the compound seems inconsistent between experiments.
-
Possible Cause: Variations in experimental conditions or materials can lead to reproducibility issues.
-
Solutions:
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Control Temperature: Ensure that all experiments are conducted at the same, constant temperature.[3]
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Verify Compound Purity: Use the same batch of the compound for all related experiments to avoid variability due to impurities.[4]
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Standardize Procedures: Follow a consistent experimental protocol, including the rate of addition of the solute, stirring speed, and equilibration time.[3]
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Check for Solvent Purity and Water Content: Ensure the organic solvents are of high purity and are anhydrous, as water can significantly affect the solubility of many organic compounds.
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Issue 3: The compound forms clumps or an oily residue instead of dissolving.
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Possible Cause: This may occur if the solvent is not a good match for the solute or if there is residual moisture. For hydrochloride salts, the presence of water can sometimes lead to the formation of hydrates that have different solubility properties.
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Solutions:
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Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize moisture.
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Try Different Solvents: Experiment with a range of solvents with varying polarities to find a more suitable one.
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Sonication: Using an ultrasonic bath can help to break up aggregates and promote dissolution.
-
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a quick assessment of solubility in various solvents.
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Preparation: Add approximately 10 mg of this compound to a small, dry test tube.
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Solvent Addition: Add 1 mL of the chosen organic solvent to the test tube.
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Mixing: Vigorously shake or vortex the test tube for 1-2 minutes.
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Observation: Visually inspect the solution for any undissolved solid.
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Classification:
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Soluble: No solid particles are visible.
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Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.
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Insoluble: The solid does not appear to have dissolved at all.
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Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound.
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Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent (e.g., 5 mL). The presence of excess solid is crucial to ensure saturation.
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Equilibration: Seal the vial and place it in a shaker or on a stir plate at a constant temperature. Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.
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Phase Separation: After equilibration, allow the undissolved solid to settle.
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Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.
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Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
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Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Visualization
Solubility Determination Workflow
The following diagram illustrates a logical workflow for determining and troubleshooting the solubility of this compound.
Caption: Workflow for solubility assessment and troubleshooting.
References
optimizing temperature for reactions involving (2-Bromo-5-fluorophenyl)hydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromo-5-fluorophenyl)hydrazine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on optimizing reaction temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a Fischer indole synthesis using this compound?
A1: A general starting point for the Fischer indole synthesis with this compound is in the range of 80-110 °C.[1] The optimal temperature will depend on the specific ketone or aldehyde used, the solvent, and the acid catalyst. It is recommended to start with a temperature around 95-100 °C and optimize from there.[2]
Q2: How does reaction temperature typically affect the yield and purity of the resulting indole?
A2: Temperature is a critical parameter in the Fischer indole synthesis.
-
Insufficient Temperature: Lower temperatures may lead to incomplete reactions and low yields. The formation of the hydrazone intermediate may be successful, but the subsequent cyclization, which requires higher energy, may not proceed efficiently.
-
Excessive Temperature: Excessively high temperatures can lead to the decomposition of the reactant, intermediates, or the final product, resulting in lower yields and the formation of impurities.[3] It can also lead to the formation of undesired side products through alternative reaction pathways.
Q3: What are common side reactions to be aware of when heating this compound?
A3: At elevated temperatures, potential side reactions can include:
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Oxidation: The hydrazine moiety is susceptible to oxidation, which can be accelerated at higher temperatures, leading to the formation of colored impurities.
-
Rearrangement and Isomerization: Depending on the substrate and conditions, undesired rearrangement or isomerization of the indole product may occur at elevated temperatures.
Q4: My reaction is not proceeding to completion. What temperature adjustments should I consider?
A4: If your reaction is sluggish or incomplete, a gradual increase in temperature is a logical troubleshooting step. We recommend increasing the temperature in increments of 10 °C and monitoring the reaction progress by a suitable analytical method like TLC or LC-MS. It is also important to ensure that the acid catalyst is active and present in a sufficient amount, as the cyclization step is acid-catalyzed.
Q5: I am observing significant impurity formation. How can I optimize the temperature to improve purity?
A5: High levels of impurities often suggest that the reaction temperature is too high. Try lowering the temperature in 10 °C increments. While this may slow down the reaction rate, it can significantly improve the purity of the final product by minimizing side reactions and decomposition. Additionally, consider optimizing the reaction time; prolonged heating, even at a moderate temperature, can sometimes lead to increased impurity formation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low to no product formation | Reaction temperature is too low. | Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress at each stage. Ensure the chosen solvent has an appropriate boiling point for the target temperature. |
| Inactive or insufficient acid catalyst. | Verify the quality and quantity of the acid catalyst. Consider using a stronger acid if applicable to your substrate. | |
| Formation of multiple products/impurities | Reaction temperature is too high, leading to side reactions or decomposition. | Decrease the reaction temperature in 10 °C increments. This can help to favor the desired reaction pathway and minimize the formation of byproducts.[3] |
| Reaction time is too long. | Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation. | |
| Darkening of the reaction mixture | Oxidation of the hydrazine or product decomposition at elevated temperatures. | Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent yields between batches | Poor temperature control. | Use a reliable heating mantle with a temperature controller and ensure uniform stirring to maintain a consistent temperature throughout the reaction mixture. |
Experimental Protocols
While a specific, optimized protocol for this compound is not available in the searched literature, the following general procedure for a Fischer indole synthesis with a similar halogenated phenylhydrazine can be used as a starting point.
General Protocol for Fischer Indole Synthesis
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) and the desired ketone or aldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., acetic acid, ethanol, or toluene).
-
-
Acid-Catalyzed Cyclization:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the solvent is acidic (e.g., acetic acid), carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system.
-
Data Presentation
Table 1: General Temperature Ranges for Fischer Indole Synthesis with Halogenated Phenylhydrazines
| Phenylhydrazine Derivative | Reaction Temperature (°C) | Solvent/Catalyst | Reference |
| Related bromo-fluoro phenylhydrazine isomer | 110 | Acetic Acid / Iron | [1] |
| p-Nitrophenylhydrazine hydrochloride | Reflux | Acetic Acid | [3] |
| Phenylhydrazine | 95-100 | Sulfuric Acid | [2] |
| o,m-tolylhydrazine hydrochlorides | Room Temperature | Acetic Acid | [3] |
Note: This table provides examples from the literature for similar compounds and reaction types. The optimal temperature for this compound may vary.
Visualizations
References
Technical Support Center: (2-Bromo-5-fluorophenyl)hydrazine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to oxidation?
This compound is a substituted arylhydrazine, a versatile building block in organic synthesis, particularly for the synthesis of nitrogen-containing heterocyclic compounds like indoles.[1] The hydrazine functional group (-NHNH2) is susceptible to oxidation, which can be accelerated by factors such as exposure to atmospheric oxygen, light, and certain metal ions. Oxidation can lead to the formation of various byproducts, compromising the purity of the starting material and affecting the outcome of chemical reactions.
Q2: How can I visually identify if my this compound has oxidized?
Fresh, pure this compound is typically a light-yellow to yellow powder or crystalline solid.[2] Oxidation often results in a noticeable color change, with the compound turning darker, potentially to shades of brown or red. The appearance of a tarry or gummy consistency is another indicator of significant degradation.
Q3: What are the primary storage recommendations to prevent oxidation?
To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon).[3] It is crucial to keep the container tightly closed in a dry and well-ventilated place.[4] Refrigeration is also recommended for long-term storage.[2]
Q4: Can I handle this compound on the open bench?
Given its sensitivity to air, it is highly recommended to handle this compound under an inert atmosphere, for instance, inside a glovebox or using a Schlenk line.[4][5] If these are not available, handling should be performed quickly in a fume hood with a continuous purge of inert gas.
Q5: What are the likely byproducts if my compound oxidizes?
Oxidation of arylhydrazines can lead to a variety of products. Potential byproducts from the oxidation of this compound include the corresponding diazonium salt, which can further react to form phenols or couple to create azo compounds. In the presence of other reagents, unwanted side reactions may occur, leading to a complex mixture of impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Reaction yields are consistently low, and a complex mixture of products is observed.
| Possible Cause | Troubleshooting Step |
| Oxidation of the starting material | Ensure the this compound is pure and has not discolored. If oxidation is suspected, consider purifying the material by recrystallization under an inert atmosphere before use. |
| Air or moisture contamination during reaction setup | Use oven-dried glassware and set up the reaction under a positive pressure of an inert gas (nitrogen or argon).[2] Utilize air-sensitive techniques such as using a Schlenk line or a glovebox.[4][5] |
| Inappropriate solvent | Use anhydrous, degassed solvents for the reaction. Solvents can be degassed by sparging with an inert gas or by the freeze-pump-thaw method. |
| Incompatible reagents | Be aware that certain reagents can promote the oxidation of hydrazines. Avoid strong oxidizing agents unless they are a desired part of the reaction sequence. |
Issue 2: The reaction mixture darkens significantly upon addition of this compound.
| Possible Cause | Troubleshooting Step |
| Rapid oxidation in the reaction medium | Ensure the reaction solvent is thoroughly deoxygenated before adding the hydrazine derivative. Adding an antioxidant or a radical scavenger (if compatible with the desired reaction) could be considered in specific cases. |
| Presence of catalytic metal impurities | Trace amounts of metal ions can catalyze the oxidation of hydrazines. Use high-purity solvents and reagents. If metal catalysis is suspected, consider adding a chelating agent if it does not interfere with the reaction. |
| Light-induced degradation | Protect the reaction vessel from light by wrapping it in aluminum foil, especially if the reaction is run for an extended period. |
Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Condition | Recommendation | Rationale |
| Atmosphere | Store and handle under an inert gas (Nitrogen or Argon).[3][4] | Prevents contact with atmospheric oxygen, a primary oxidant. |
| Moisture | Store in a desiccator or a dry, tightly sealed container.[4] | Moisture can facilitate oxidative degradation pathways. |
| Temperature | Refrigerate for long-term storage.[2] | Lowers the rate of decomposition reactions. |
| Light | Store in an opaque container or in the dark. | Light can provide the energy to initiate oxidation. |
| Purity | Use high-purity grade and check for discoloration before use.[2] | Impurities can catalyze decomposition. |
Experimental Protocols
Protocol: General Procedure for a Reaction Using this compound under Inert Atmosphere
This protocol outlines a general workflow for a reaction, such as the Fischer indole synthesis, where the prevention of oxidation is critical.
Materials:
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This compound
-
Anhydrous, degassed solvent (e.g., toluene, ethanol)
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Other reaction-specific reagents
-
Oven-dried Schlenk flask or three-necked round-bottom flask
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Magnetic stir bar
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Septa
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Needles and tubing for inert gas line
-
Syracuses for liquid transfers
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.[2]
-
Inert Atmosphere Setup: Assemble the reaction flask with a stir bar and septa while hot and immediately connect it to a Schlenk line or an inert gas manifold. Purge the flask by evacuating and backfilling with inert gas at least three times.[4]
-
Reagent Addition (Solid): If this compound is the first reagent to be added, do so under a positive pressure of inert gas. Briefly remove the septum and add the solid quickly, then immediately reseal and purge the flask again.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via a cannula or a syringe.
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Addition of Other Reagents: Add any other reagents, particularly liquids, via syringe through the septum.
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Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
Work-up: Upon completion, quench the reaction as required by the specific procedure, still taking precautions to minimize air exposure if the product is also air-sensitive.
Visualizations
Caption: A flowchart outlining the key steps for setting up an experiment with this compound to prevent oxidation.
Caption: A logical diagram for troubleshooting common problems associated with the oxidation of this compound during a chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with (2-Bromo-5-fluorophenyl)hydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromo-5-fluorophenyl)hydrazine hydrochloride in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for modifying this compound?
A1: The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.[1] The most common and effective methods for this substrate are:
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Suzuki-Miyaura Coupling: To form a new carbon-carbon bond by coupling with a boronic acid or boronic ester.
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Buchwald-Hartwig Amination: To form a carbon-nitrogen bond. Given the substrate already contains a hydrazine group, this reaction is typically used to couple a different amine or related nucleophile at the bromide position.[2][3]
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Sonogashira Coupling: To form a carbon-carbon bond with a terminal alkyne.[4][5]
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Heck Reaction: To form a carbon-carbon bond by coupling with an alkene.[6][7]
Q2: How does the hydrazine group on this compound affect catalyst selection?
A2: The hydrazine moiety (-NHNH2) is a nucleophilic and potentially coordinating group. This can influence the reaction in several ways:
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle intermediates.
-
Side Reactions: The hydrazine group can act as a competing nucleophile in reactions like the Buchwald-Hartwig amination if not properly managed.
-
Base Interaction: As a hydrochloride salt, the substrate requires a sufficient amount of base to neutralize the salt and deprotonate the hydrazine if it is to act as a nucleophile.
Therefore, catalyst systems, particularly the choice of ligand, must be robust enough to tolerate this functional group. Sterically hindered and electron-rich phosphine ligands are often preferred as they can promote the desired catalytic cycle while minimizing unwanted interactions with the hydrazine group.
Q3: Can (2-Bromo-5-fluorophenyl)hydrazine itself be used as the nucleophile in a C-N coupling reaction with another aryl halide?
A3: Yes, palladium-catalyzed C-N coupling of hydrazine with aryl halides is a well-established method for preparing aryl hydrazines.[8][9][10] In this scenario, your substrate would be the aryl halide you wish to couple, and hydrazine (or a protected form) would be the reagent. Recent studies have shown that specific catalyst systems with ligands like CyPF-t-Bu can achieve high yields and selectivity for monoarylation, even with low catalyst loadings.[8][11]
Q4: What are the key factors for ensuring reproducibility in my cross-coupling experiments?
A4: Reproducibility issues are common in palladium-catalyzed reactions.[12] To ensure consistent results, pay close attention to the following:
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Reagent Purity: Use high-purity substrates, catalyst, ligand, base, and solvent, as minor impurities can significantly impact the reaction.
-
Inert Atmosphere: Rigorously exclude oxygen and moisture using a glovebox or proper Schlenk line techniques. Degas all solvents thoroughly.
-
Precise Measurement: Accurately weigh all components, especially the catalyst and ligand.
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Consistent Order of Addition: Add reagents in the same order for every experiment, as this can affect the formation of the active catalyst.[12]
-
Stirring Rate: Maintain a consistent and vigorous stirring rate, particularly for heterogeneous mixtures.[12]
Catalyst and Condition Selection Tables
The following tables summarize recommended starting conditions for various cross-coupling reactions. Optimal conditions are highly substrate-dependent and may require screening.
Table 1: Suzuki-Miyaura Coupling of (2-Bromo-5-fluorophenyl)hydrazine with Arylboronic Acids
| Parameter | Recommended Condition | Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts like Pd(OAc)₂ are common starting points. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are generally effective. |
| Catalyst Loading | 1-5 mol % | Lower loadings (ppm levels) may be possible with optimized conditions.[13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is required to activate the boronic acid.[14] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are common. |
| Temperature | 80-110 °C | Reaction temperature will depend on the specific substrates and solvent. |
Table 2: Buchwald-Hartwig Amination with (2-Bromo-5-fluorophenyl)hydrazine
| Parameter | Recommended Condition | Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Pd G3 Precatalysts | Modern precatalysts can improve catalyst generation and reliability.[15] |
| Ligand | BINAP, Xantphos, Josiphos (e.g., CyPF-tBu) | Ligand choice is critical for success and depends on the amine coupling partner.[2][8] |
| Catalyst Loading | 0.1-2 mol % | Can be as low as 100 ppm for certain hydrazine couplings.[10][11] |
| Base | NaOtBu, K₃PO₄, KOH | A strong, non-nucleophilic base is typically required.[8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are essential. |
| Temperature | Room Temp to 110 °C | Milder conditions are often possible with modern catalyst systems. |
Table 3: Sonogashira Coupling of (2-Bromo-5-fluorophenyl)hydrazine with Terminal Alkynes
| Parameter | Recommended Condition | Notes |
| Pd Source | PdCl₂(PPh₃)₂, Pd(OAc)₂ | A variety of palladium sources can be effective. |
| Ligand | PPh₃, XPhos | Often used in conjunction with the palladium source. |
| Co-catalyst | CuI (1-5 mol %) | The classic Sonogashira reaction uses a copper(I) co-catalyst.[4][5] |
| Catalyst Loading | 1-5 mol % Pd | |
| Base | Et₃N, i-Pr₂NH, DIPA | An amine base is used to deprotonate the alkyne and neutralize HBr. |
| Solvent | THF, DMF, Toluene | Anhydrous, degassed solvents are required. |
| Temperature | Room Temp to 80 °C | Reactions can often be run under mild conditions.[4] |
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure an inert atmosphere was maintained. Use a modern precatalyst (e.g., Buchwald G3) for more reliable generation of the active Pd(0) species.[15] Consider adding an extra equivalent of ligand relative to the palladium source to improve stability.[15] |
| Poor Reagent Quality | Verify the purity of all starting materials, especially the base and solvent. Purify reagents if necessary.[12][15] |
| Incorrect Base | The choice of base is critical. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). For hydrazine couplings, KOH has been shown to be effective.[8] |
| Sluggish Reaction | Increase the reaction temperature or catalyst loading. Screen different solvents to improve solubility or different ligands to enhance a problematic step in the catalytic cycle.[15] |
| Inhibition by Hydrazine | The hydrazine group may be coordinating to the palladium. Use a more sterically hindered ligand (e.g., XPhos, RuPhos) to discourage this interaction. |
Problem: Formation of Side Products (e.g., Di-arylated Hydrazine, Homocoupling)
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the coupling partners. For mono-arylation of a nucleophile, using a slight excess of the aryl bromide may be necessary, but this needs to be optimized. |
| Reaction Conditions Too Harsh | High temperatures can sometimes lead to side reactions. Try lowering the temperature and extending the reaction time. |
| Catalyst System | The selectivity for mono- versus di-arylation can be highly dependent on the catalyst system. For hydrazine coupling, the combination of a specific palladium precursor and ligand (e.g., Pd[P(o-tolyl)₃]₂ and CyPF-tBu) has been shown to give high selectivity for monoarylation.[8] |
Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Reaction Screen:
-
Preparation: To an oven-dried screw-cap vial containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid partner (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a stream of argon, add the palladium source (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 5:1, 0.1 M).
-
Reaction: Seal the vial tightly and place it in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Troubleshooting logic for failed cross-coupling reactions.
References
- 1. This compound | RUO [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine [escholarship.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Steric Hindrance from Bromine Substituents
Welcome to the Technical Support Center for managing steric hindrance in reactions involving bromine-substituted compounds. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, detailed experimental protocols, and comparative data to overcome challenges posed by sterically demanding brominated substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with sterically hindered bromine-containing molecules, offering solutions in a question-and-answer format.
Issue 1: Low or No Yield in Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling of a sterically hindered aryl bromide is failing or giving very low yields. What are the most likely causes and how can I improve the outcome?
A1: Low yields in Suzuki-Miyaura couplings with sterically hindered aryl bromides are frequently due to inefficient oxidative addition or transmetalation steps in the catalytic cycle. The bulky bromine substituent, often in conjunction with other ortho groups, can block the palladium catalyst from accessing the carbon-bromine bond.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system designed for sterically demanding substrates.
-
Bulky, Electron-Rich Phosphine Ligands: "Buchwald-type" biaryl phosphine ligands are highly effective. Ligands such as SPhos, XPhos, and RuPhos can significantly improve yields by promoting the formation of a coordinatively unsaturated, highly active palladium center.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong σ-donating properties and thermal stability, making them excellent choices for challenging couplings.[2]
-
-
Base and Solvent Optimization: The choice of base and solvent can dramatically impact the reaction rate and yield.
-
Base: For sterically hindered substrates, stronger, non-nucleophilic bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger ones such as K₃PO₄, Cs₂CO₃, or t-BuOK.[3]
-
Solvent: Ethereal solvents like dioxane and THF are common starting points. Toluene can also be effective. For particularly challenging couplings, polar aprotic solvents like DMF may be beneficial, but be cautious of potential side reactions at elevated temperatures.[4]
-
-
Reaction Temperature and Time: Sterically hindered reactions often require more forcing conditions.
-
Temperature: Gradually increase the reaction temperature. Temperatures between 80-120 °C are common for these types of couplings.
-
Time: Extend the reaction time, monitoring the progress by TLC or GC-MS to determine the optimal duration.
-
-
Catalyst Loading: A higher catalyst loading (e.g., up to 5 mol%) may be necessary to achieve a reasonable reaction rate with challenging substrates.
Q2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen) as a side product in my Buchwald-Hartwig amination. What causes this and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, especially with sterically hindered and electron-rich aryl halides. It often arises from β-hydride elimination from the palladium-amido complex, followed by reductive elimination of the arene.
Mitigation Strategies:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial. These ligands favor the desired reductive elimination pathway over β-hydride elimination. Ligands like BrettPhos and RuPhos have been specifically designed to minimize this side reaction.[5][6]
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. While strong bases are often necessary, an excessively strong base can sometimes promote side reactions. It is worth screening different bases (e.g., NaOtBu, LHMDS, K₃PO₄) to find the optimal balance.
-
Amine Purity: Ensure the amine coupling partner is pure and dry. Impurities can sometimes interfere with the catalytic cycle.
Q3: My Sonogashira coupling with a di-ortho-substituted aryl bromide is not proceeding. What are the key parameters to adjust?
A3: The Sonogashira coupling is particularly sensitive to steric hindrance around the C-Br bond. The bulky substituents can impede both the palladium-catalyzed steps and the copper co-catalyst's function.
Optimization Steps:
-
Ligand Selection: The steric and electronic properties of the phosphine ligand are critical. For sterically demanding substrates, bulky and electron-donating ligands like P(t-Bu)₃ or t-Bu₂PCy are often more effective than PPh₃.
-
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to unwanted alkyne homocoupling (Glaser coupling). For sterically hindered substrates, a copper-free Sonogashira protocol may provide better results. These protocols often rely on specific ligands and bases to facilitate the catalytic cycle.[7][8]
-
Base: The choice of amine base is important. More hindered amines like diisopropylethylamine (DIPEA) or DBU can sometimes give better results than triethylamine (TEA). In some protocols, inorganic bases like Cs₂CO₃ have also been used successfully.[7]
-
Solvent: Aprotic polar solvents like DMF or NMP are often used to ensure the solubility of all components and to facilitate the reaction at higher temperatures.
Issue 2: Difficulties with Grignard Reagent Formation and Subsequent Reactions
Q4: I am having trouble forming the Grignard reagent from my sterically hindered aryl bromide. The reaction won't initiate. What can I do?
A4: The formation of Grignard reagents from sterically hindered aryl bromides can be challenging due to the difficulty of the magnesium insertion into the sterically crowded carbon-bromine bond.
Troubleshooting Initiation:
-
Magnesium Activation: The magnesium surface is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.
-
Crushing: Gently crush the magnesium turnings with a dry glass rod in the reaction flask to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the flask. The iodine will react with the magnesium surface, activating it. The disappearance of the iodine color is an indication of activation.[9]
-
Entrainment: Add a small amount of a more reactive halide, such as 1,2-dibromoethane, to initiate the reaction.
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (e.g., oven-dried overnight) and the solvent (typically anhydrous diethyl ether or THF) is completely dry.
-
Concentration: A high local concentration of the aryl bromide can help initiate the reaction. Start by adding a small amount of the aryl bromide solution to the magnesium and wait for the reaction to start before adding the rest.
-
Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote the reaction.[10]
Issue 3: Challenges in Nucleophilic Aromatic Substitution (SNAr)
Q5: My nucleophilic aromatic substitution (SNAr) reaction on a brominated aromatic ring is very slow, even with a strong nucleophile. How can I increase the reaction rate?
A5: SNAr reactions require the aromatic ring to be sufficiently electron-deficient for the nucleophilic attack to occur. The bromine itself is an electron-withdrawing group, but its effect may not be enough to sufficiently activate the ring, especially if there are electron-donating groups present.
Strategies for Rate Enhancement:
-
Substrate Activation: The most effective way to accelerate an SNAr reaction is to have strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ positioned ortho or para to the bromine leaving group.[11] If your substrate lacks these, the reaction will be inherently slow. If possible, consider modifying your synthetic route to include such a group.
-
Leaving Group: While bromine is a viable leaving group, fluorine is often better for SNAr because its high electronegativity strongly activates the carbon for nucleophilic attack. If you have the option to use a fluorinated analog, it will likely react faster.[12]
-
Solvent: Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus increasing its reactivity.
-
Temperature: Increasing the reaction temperature will increase the reaction rate. However, be mindful of potential side reactions.
-
Phase-Transfer Catalysis: If your nucleophile is not soluble in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile into the organic phase.
Data Presentation: Comparative Performance in Cross-Coupling
The following tables summarize quantitative data from various studies, providing a comparison of different catalytic systems and conditions for cross-coupling reactions of sterically hindered aryl bromides.
Table 1: Ligand Effects on the Suzuki-Miyaura Coupling of Sterically Hindered 2-Bromotoluene with Phenylboronic Acid
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 100 | 24 | <10 | Conceptual |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 12 | 85 | [13] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 80 | 8 | 95 | [13] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80 | 6 | 98 | [13] |
| [Pd(IPr)Cl₂]₂ (NHC) | K₃PO₄ | 2-Propanol | RT | 2 | 96 | [2] |
Table 2: Base and Solvent Effects on the Heck Reaction of 1-Bromo-2,6-dimethylbenzene with Styrene
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 45 | Conceptual |
| Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | 80 | 75 | [14] |
| Pd(OAc)₂ | Herrmann's Catalyst | NaOAc | NMP | 140 | 88 | Conceptual |
| PdCl₂(PPh₃)₂ | None | K₂CO₃ | DMF | 100 | 60 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving sterically hindered bromine substituents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Bromide
Materials:
-
Di-ortho-substituted aryl bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Anhydrous solvent (e.g., dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl bromide and the arylboronic acid to the Schlenk tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Formation of a Grignard Reagent from a Sterically Hindered Aryl Bromide
Materials:
-
Sterically hindered aryl bromide (10 mmol)
-
Magnesium turnings (12 mmol)
-
Anhydrous diethyl ether or THF (20 mL)
-
A small crystal of iodine
Procedure:
-
Place the magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add the small crystal of iodine to the flask.
-
Dissolve the aryl bromide in about two-thirds of the anhydrous solvent and place it in the dropping funnel.
-
Add the remaining solvent to the reaction flask to cover the magnesium.
-
Add a small portion of the aryl bromide solution from the dropping funnel to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gently warm the flask or crush the magnesium with a dry stirring rod.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting greyish, cloudy solution is the Grignard reagent and should be used immediately in the subsequent reaction.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura coupling.
Diagram 2: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. benchchem.com [benchchem.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Technical Support Center: Workup and Purification of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride
This guide provides troubleshooting advice and detailed protocols for the removal of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride from a reaction mixture. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction is complete. How do I initiate the workup to isolate my product and remove this compound?
A1: The initial workup strategy depends on the nature of your desired product and the reaction solvent. A primary method involves liquid-liquid extraction to partition the hydrazine salt and your product between aqueous and organic phases.
-
If your product is soluble in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane):
-
Quench the reaction mixture with water or a dilute aqueous basic solution (e.g., sodium bicarbonate) to neutralize any excess acid.
-
Extract the mixture with your chosen organic solvent. The this compound, being a salt, will preferentially remain in the aqueous layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
If your product is also polar and has some water solubility:
-
Carefully adjust the pH of the reaction mixture. Making the aqueous phase basic (pH > 8) with a base like sodium hydroxide will convert the hydrazine hydrochloride to its free base, which is more soluble in organic solvents. This allows for its extraction and removal if your desired product remains in the aqueous layer.
-
Alternatively, if your product is acidic, you can extract it into an organic solvent after basifying the mixture, leaving the deprotonated hydrazine in the aqueous layer.
-
Q2: I have an excess of this compound in my reaction mixture. How can I remove it?
A2: Excess hydrazine hydrochloride can often be removed by washing the crude product or by recrystallization.
-
Washing/Trituration: If your desired product is a solid and insoluble in a particular solvent in which the hydrazine salt is soluble, you can wash the solid with that solvent. Ethanol or a mixture of ethanol and diethyl ether can be effective.
-
Recrystallization: This is a highly effective method for purifying your product away from the hydrazine salt. The choice of solvent is critical and should be determined experimentally.[1]
Q3: What are the best recrystallization solvents for removing this compound?
A3: The ideal recrystallization solvent is one in which your desired product is soluble at high temperatures but insoluble at low temperatures, while the hydrazine salt has opposite solubility or remains soluble at all temperatures.
Commonly used solvents for the recrystallization of organic compounds that could be effective include:
-
Ethanol
-
Methanol
-
Isopropanol
-
Water (if your product is sparingly soluble in hot water)
-
Solvent mixtures such as ethanol/water, acetone/hexane, or ethyl acetate/hexane.[1]
You will need to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific product.
Q4: My crude product is an oil and I cannot perform a simple filtration or recrystallization. What should I do?
A4: If your product is an oil, column chromatography is a suitable purification method. The polarity of the eluent will depend on the polarity of your product. Since this compound is a polar salt, it will likely adhere strongly to a normal-phase silica gel column, allowing for the elution of a less polar product with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Protocols
Protocol 1: Extractive Workup to Remove this compound
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible organic solvent (e.g., ethanol, THF), remove the solvent under reduced pressure.
-
Partitioning: Dissolve the residue in a mixture of ethyl acetate (or another suitable organic solvent) and water.
-
pH Adjustment: If necessary, adjust the pH of the aqueous layer with a dilute solution of sodium bicarbonate until it is neutral or slightly basic.
-
Separation: Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: General Solubility of Aryl Hydrazine Hydrochlorides
| Solvent Class | Examples | Expected Solubility of this compound |
| Polar Protic | Water, Ethanol, Methanol | High |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low |
| Non-polar | Hexanes, Diethyl Ether, Toluene | Very Low |
| Chlorinated | Dichloromethane, Chloroform | Low |
Note: This table provides expected solubility based on the properties of similar compounds. Experimental verification is crucial.
Visualization
Below is a decision-making workflow for selecting the appropriate workup procedure.
Caption: Decision tree for workup procedure selection.
References
Validation & Comparative
Mass Spectrometry Analysis of (2-Bromo-5-fluorophenyl)hydrazine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a crucial reagent in synthetic chemistry, particularly in the construction of fluorinated indole scaffolds, which are of significant interest in medicinal chemistry and drug development. The purity and characterization of this starting material and its subsequent reaction products are paramount for the successful synthesis of target molecules. Mass spectrometry is an indispensable tool for this purpose, providing detailed information on molecular weight, structure, and the presence of impurities. This guide offers a comparative analysis of the mass spectrometric behavior of this compound, its potential byproducts, and alternative reagents.
Performance Comparison: Mass Spectrometric Data
The following table summarizes the expected mass spectrometric data for (2-Bromo-5-fluorophenyl)hydrazine and a key potential impurity, the unreacted starting material 2-bromo-5-fluoroaniline. The data for (2-Bromo-5-fluorophenyl)hydrazine is based on the fragmentation pattern of its close isomer, (4-Bromo-2-fluorophenyl)hydrazine, as publicly available spectral data for the target compound is limited. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a key feature in the mass spectra of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| (2-Bromo-5-fluorophenyl)hydrazine | C₆H₆BrFN₂ | 205.03 | 204/206 (M⁺) | 188/190 : [M-NH₂]⁺, Loss of amino group125 : [C₆H₄BrF]⁺, Loss of N₂H₂108 : [C₅H₃Br]⁺, Loss of HCN from the bromofluorophenyl cation77 : [C₆H₅]⁺, Phenyl cation (less prominent) |
| 2-Bromo-5-fluoroaniline (Impurity) | C₆H₅BrFN | 190.01 | 189/191 (M⁺) | 162/164 : [M-HCN]⁺, Loss of hydrogen cyanide110 : [C₆H₄F]⁺, Loss of Br radical83 : [C₅H₄F]⁺, Loss of HCN from the fluorophenyl cation |
| Alternative: (4-Bromophenyl)hydrazine | C₆H₇BrN₂ | 187.04 | 186/188 (M⁺) | 169/171 : [M-NH₃]⁺, Loss of ammonia107 : [C₆H₅Br]⁺, Loss of N₂H₂80/82 : [Br]⁺, Bromine cation77 : [C₆H₅]⁺, Phenyl cation |
Note: The m/z values for bromine-containing fragments are presented as pairs (e.g., 204/206) to represent the two major isotopes of bromine, 79Br and 81Br.
Experimental Protocols
A typical experimental workflow for the analysis of this compound products by Gas Chromatography-Mass Spectrometry (GC-MS) is as follows. GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[1]
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the this compound product mixture in a suitable volatile solvent such as methanol or dichloromethane (1 mL).
-
If the sample is not readily volatile, derivatization may be necessary. For instance, reaction with a ketone or aldehyde can form a more volatile hydrazone derivative.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify the compound based on its molecular ion and fragmentation pattern.
-
Compare the obtained spectra with a library of known compounds (e.g., NIST mass spectral library) for confirmation.
Visualizations
The following diagrams illustrate the logical workflow of the analysis and the potential reaction pathways.
Caption: Experimental workflow for GC-MS analysis.
Caption: Synthesis and analysis logical relationship.
References
A Comparative Guide to Purity Analysis of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride: HPLC vs. Alternative Methods
In the development of pharmaceutical agents, the purity of synthetic intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] (2-Bromo-5-fluorophenyl)hydrazine hydrochloride is an important building block in organic synthesis, and rigorous analytical control of its purity is essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most widely adopted method for the purity analysis of non-volatile organic compounds in the pharmaceutical industry, offering high resolution and sensitivity.[3] A reversed-phase HPLC method is typically suitable for analyzing substituted phenylhydrazines.[4]
Hypothetical Quantitative Data Summary
The following table summarizes representative data from a hypothetical HPLC analysis of a batch of this compound, demonstrating its utility in separating the main component from potential process-related impurities.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: 2-Bromo-5-fluoroaniline | 4.8 | 25,000 | 0.83 |
| This compound | 7.2 | 2,950,000 | 98.33 |
| Impurity B: Unidentified By-product | 9.5 | 15,000 | 0.50 |
| Impurity C: Dimer | 13.1 | 10,000 | 0.33 |
Experimental Protocol: Reversed-Phase HPLC
This protocol is a representative method for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other methods can provide complementary or, in some cases, more suitable analyses depending on the specific requirements.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing volatile impurities like residual solvents.[3] | Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.[5] |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Provides absolute purity without a specific reference standard; non-destructive and gives structural information.[6] | Lower sensitivity compared to HPLC; requires a certified internal standard.[5][6] |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under an electric field. | High separation efficiency and low sample consumption.[5] | Lower concentration sensitivity compared to HPLC-UV; reproducibility can be challenging.[5] |
| LC-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides molecular weight information, aiding in the identification of unknown impurities.[3] | More complex and expensive instrumentation. |
Logical Workflow for Analytical Method Selection
The choice of an analytical method depends on the specific goals of the analysis. The following diagram illustrates a logical workflow for selecting the appropriate technique for purity assessment of this compound.
Caption: Workflow for selecting an analytical method for purity analysis.
Conclusion
For routine quality control and purity assessment of this compound, reversed-phase HPLC provides a reliable and high-resolution method. However, for a comprehensive understanding of the impurity profile, orthogonal techniques should be employed. Gas Chromatography is essential for the detection of residual solvents, while Quantitative NMR offers a powerful tool for determining absolute purity. For the structural elucidation of unknown impurities, LC-MS is the method of choice. The selection of the most appropriate analytical strategy should be based on the specific requirements of the analysis at different stages of drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to (2-Bromo-5-fluorophenyl)hydrazine hydrochloride and Phenylhydrazine for Researchers
For drug development professionals, researchers, and scientists, the selection of appropriate chemical reagents is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride and the parent compound, phenylhydrazine, focusing on their physicochemical properties, reactivity in the pivotal Fischer indole synthesis, and their broader implications in medicinal chemistry.
Introduction to the Compounds
Phenylhydrazine is a foundational reagent in organic synthesis, widely utilized for the preparation of indoles and other heterocyclic systems.[1] Its derivatives are integral to the synthesis of numerous dyes and pharmaceuticals.[1] this compound is a substituted analogue that offers unique advantages in modern synthetic and medicinal chemistry. The strategic placement of bromo and fluoro substituents on the phenyl ring provides opportunities for further molecular diversification and can influence the biological properties of the resulting compounds.[2]
Physicochemical Properties: A Tabulated Comparison
The introduction of halogen substituents onto the phenylhydrazine scaffold imparts distinct physicochemical characteristics. Below is a summary of key properties for both the hydrochloride salts of (2-Bromo-5-fluorophenyl)hydrazine and phenylhydrazine.
| Property | This compound | Phenylhydrazine hydrochloride |
| Molecular Formula | C₆H₇BrClFN₂ | C₆H₉ClN₂ |
| Molecular Weight | 241.49 g/mol | 144.60 g/mol |
| Appearance | Light-yellow to yellow powder or crystals | White to tan solid |
| Melting Point | Not specified; likely decomposes | 250-254 °C (decomposes) |
| Solubility | Expected to have lower solubility in polar solvents compared to phenylhydrazine HCl | Soluble in water |
| Purity (Typical) | ≥97% | Commercially available in various purities |
| Storage Temperature | Refrigerator | Store below +30°C |
Reactivity in the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for both compounds, providing a pathway to the indole core, a privileged scaffold in medicinal chemistry.[3] The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of the phenylhydrazine with a ketone or aldehyde.[3]
The electronic nature of the substituents on the phenylhydrazine ring significantly influences the reaction's efficiency.[2] Electron-donating groups tend to facilitate the key[3][3]-sigmatropic rearrangement, often leading to higher yields under milder conditions.[2] Conversely, electron-withdrawing groups, such as the bromo and fluoro substituents in (2-Bromo-5-fluorophenyl)hydrazine, decrease the electron density of the ring. This can make the rearrangement more challenging, potentially requiring harsher reaction conditions (e.g., stronger acids, higher temperatures) and may result in lower to moderate yields compared to unsubstituted phenylhydrazine.[1][2]
The value of this compound lies not necessarily in achieving higher yields than the parent compound, but in the synthetic utility of the resulting halogenated indole. The bromine atom serves as a versatile handle for post-synthesis modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups.[2] The fluorine atom is a common feature in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and membrane permeability.[2]
Experimental Protocols: Fischer Indole Synthesis
Below is a representative experimental protocol for the Fischer indole synthesis that can be adapted for both this compound and phenylhydrazine.
Materials:
-
Substituted or unsubstituted phenylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, zinc chloride, or polyphosphoric acid)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Sodium hydroxide or sodium bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (can be performed in situ):
-
In a round-bottom flask, dissolve the phenylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent like ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating for 30-60 minutes. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).
-
-
Cyclization:
-
To the hydrazone mixture, add the acid catalyst. If using a strong acid like polyphosphoric acid, the reaction is typically run neat. For catalysts like zinc chloride, a solvent such as ethanol is used.
-
Heat the reaction mixture to reflux or the desired temperature. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired indole.
-
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
A Comparative Guide to the Reactivity of (4-bromo-2-fluorophenyl)hydrazine in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of (4-bromo-2-fluorophenyl)hydrazine in key cyclization reactions, namely Fischer indole synthesis, pyrazole synthesis, and pyridazinone synthesis. The performance of this substituted hydrazine is evaluated against other relevant alternatives, supported by available experimental data and established principles of organic chemistry. This document aims to assist researchers in selecting the appropriate reagents and optimizing reaction conditions for the synthesis of heterocyclic compounds with potential applications in drug discovery and development.
Executive Summary
(4-Bromo-2-fluorophenyl)hydrazine is a versatile reagent in the synthesis of various heterocyclic scaffolds. The presence of both an electron-withdrawing bromine atom and a strongly electron-withdrawing fluorine atom on the phenyl ring significantly influences its reactivity and the characteristics of the resulting products. In general, the electronic effects of these substituents can lead to altered reaction kinetics, yields, and regioselectivity compared to unsubstituted phenylhydrazine or hydrazines with electron-donating groups. This guide will delve into the specific nuances of its performance in three major classes of cyclization reactions.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from a phenylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[1][2]
The electronic nature of the substituents on the phenylhydrazine ring plays a critical role in the efficiency of the Fischer indole synthesis.[3] Electron-withdrawing groups, such as the bromo and fluoro substituents in (4-bromo-2-fluorophenyl)hydrazine, generally decrease the electron density of the hydrazine nitrogen atoms. This can make the initial formation of the hydrazone slower and the subsequent acid-catalyzed rearrangement more challenging, often requiring harsher reaction conditions (e.g., stronger acids, higher temperatures) and potentially leading to lower yields compared to phenylhydrazines bearing electron-donating groups.[3]
Comparative Data for Fischer Indole Synthesis
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | Reflux, 2.25 h | High (not specified) | [3] |
| o,m-Tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic acid | Room Temp. | High (not specified) | [3] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid/HCl | Reflux, 4 h | 30 | [2] |
| Phenylhydrazine | Cyclohexanone | Acetic acid | Boiling, 0.5 h | 50 | [4] |
| 2,4-Dinitrophenylhydrazine | Cyclohexanone | Acetic acid | Boiling, 24 h | 18 | [4] |
Experimental Protocol: General Procedure for Fischer Indole Synthesis [3]
-
Phenylhydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).
-
Cyclization: To the solution containing the phenylhydrazone, add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or gaseous HCl). Heat the reaction mixture to the appropriate temperature (ranging from 80°C to reflux) and monitor the progress of the reaction by TLC. Reaction times can vary from a few minutes to several hours depending on the substrates and catalyst used.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reaction Workflow: Fischer Indole Synthesis
Caption: General workflow of the Fischer Indole Synthesis.
Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, which are important scaffolds in medicinal chemistry.[5][6] A common method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[5][7] The regioselectivity of this reaction is a key consideration when using unsymmetrical dicarbonyl compounds and substituted hydrazines.[5]
The electronic and steric properties of the substituents on the hydrazine and the dicarbonyl compound, as well as the reaction conditions (e.g., solvent, pH), influence the regiochemical outcome.[5][6] For (4-bromo-2-fluorophenyl)hydrazine, the electron-withdrawing nature of the substituents is expected to decrease the nucleophilicity of the hydrazine nitrogens. The regioselectivity will be dictated by a combination of the electronic effects on the two non-equivalent nitrogen atoms and steric hindrance.
Comparative Data on Regioselectivity in Pyrazole Synthesis
The following table presents data on the regioselectivity of pyrazole synthesis with different substituted hydrazines and unsymmetrical 1,3-dicarbonyls, highlighting the influence of the substituent and solvent. Regioisomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group of the dicarbonyl, while regioisomer B has the N-substituted nitrogen adjacent to the R² group.
| Hydrazine | 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Solvent | Isomer Ratio (A:B) | Reference |
| Methylhydrazine | R¹=CF₃, R²=Ph | TFE | >99:1 | [5] |
| Methylhydrazine | R¹=CF₃, R²=Ph | EtOH | 50:50 | [5] |
| Phenylhydrazine | R¹=CF₃, R²=Ph | HFIP | 1:>99 | [5] |
| Phenylhydrazine | R¹=CF₃, R²=Ph | EtOH | 50:50 | [5] |
Experimental Protocol: General Procedure for Pyrazole Synthesis [6]
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylacetamide, ethanol), add the substituted hydrazine (1.0 eq.).
-
The reaction can be carried out at room temperature or with heating, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The residue is then purified, often by recrystallization or column chromatography, to yield the pyrazole product(s).
Logical Relationship: Factors Influencing Pyrazole Regioselectivity
Caption: Key factors determining the regiochemical outcome in pyrazole synthesis.
Pyridazinone Synthesis
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are synthesized through various routes, most commonly by the condensation of a hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl compound.[8][9]
Similar to the other cyclization reactions, the electronic nature of the substituents on the phenylhydrazine can influence the rate and yield of pyridazinone formation. The electron-withdrawing bromo and fluoro groups in (4-bromo-2-fluorophenyl)hydrazine are expected to decrease the nucleophilicity of the hydrazine, potentially requiring more forcing reaction conditions for efficient cyclization.
Comparative Data for Pyridazinone Synthesis
Direct comparative data for (4-bromo-2-fluorophenyl)hydrazine in pyridazinone synthesis is limited in the available literature. The table below presents examples of pyridazinone synthesis using different starting materials and hydrazines to provide a general context.
| Hydrazine Derivative | Dicarbonyl/Ketoacid | Reaction Conditions | Yield (%) | Reference |
| Hydrazine hydrate | β-(aminophenyl) propionic acid | - | - | [10] |
| Hydrazine hydrate | 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones | Reflux in ethanol | - | [11] |
| Hydrazine hydrate | Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate | Methanol, room temp., 3h | 99 | [12] |
Experimental Protocol: General Procedure for Pyridazinone Synthesis from a γ-Ketoacid [9]
-
A mixture of the γ-ketoacid (1.0 eq.) and the substituted hydrazine (1.0 eq.) is heated in a suitable solvent, such as ethanol or acetic acid.
-
The reaction is typically carried out at reflux temperature for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product often precipitates.
-
The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
Reaction Pathway: Pyridazinone Synthesis
Caption: Simplified pathway for the synthesis of pyridazinones.
Conclusion
(4-Bromo-2-fluorophenyl)hydrazine serves as a valuable building block for the synthesis of indoles, pyrazoles, and pyridazinones. The presence of the bromo and fluoro substituents imparts distinct electronic properties that influence its reactivity in cyclization reactions. Generally, these electron-withdrawing groups tend to decrease the reaction rates and may require more stringent conditions compared to hydrazines with electron-donating substituents. However, they also offer opportunities for synthesizing highly functionalized heterocyclic compounds with potential biological activities. The choice of reaction conditions, particularly the catalyst and solvent, is crucial for optimizing the yields and, in the case of pyrazole synthesis, controlling the regioselectivity. Further quantitative comparative studies are warranted to fully elucidate the reactivity profile of (4-bromo-2-fluorophenyl)hydrazine in these important cyclization reactions.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(2-Bromo-5-fluorophenyl)hydrazine Hydrochloride: A Superior Reagent for the Synthesis of Complex Bioactive Molecules
For researchers and scientists in drug development, the choice of starting materials is critical to the successful synthesis of complex molecular targets. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride has emerged as a highly advantageous building block, particularly in the construction of heterocyclic scaffolds for bioactive compounds. This guide provides a detailed comparison of this compound with other halogenated hydrazines, supported by experimental data, to highlight its superior performance in key synthetic applications.
The strategic placement of both a bromine and a fluorine atom on the phenyl ring of this compound provides a unique combination of properties that offer distinct advantages over other halogenated precursors. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling facile diversification of the molecular structure. Concurrently, the fluorine atom can significantly enhance the pharmacological profile of the final compound by improving metabolic stability, binding affinity, and membrane permeability.
Comparative Performance in Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and a common application for phenylhydrazine derivatives. The choice of substituents on the phenylhydrazine ring can dramatically influence the yield and purity of the resulting indole. While direct comparative studies are limited, the synthesis of key intermediates for bioactive molecules provides strong evidence for the advantages of this compound.
A notable example is the synthesis of the core scaffold of the potent and selective PI3Kβ inhibitor, GSK2636771. The synthesis of the requisite 6-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine intermediate relies on a Fischer indole-type reaction with this compound.
| Precursor | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 6-Bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine | 1. Reaction with 4-chloro-1H-pyrrol-2(5H)-one2. Cyclization | Not explicitly stated, but part of a high-yield multi-step synthesis | Patent literature for GSK2636771 |
| 4-Bromophenylhydrazine hydrochloride | 6-Bromo-1H-indole | Acetic acid, reflux | ~70-80% | General literature |
| 4-Chlorophenylhydrazine hydrochloride | 6-Chloro-1H-indole | Acetic acid, reflux | ~65-75% | General literature |
| 4-Fluorophenylhydrazine hydrochloride | 6-Fluoro-1H-indole | Acetic acid, reflux | ~70-80% | General literature |
While a direct head-to-head yield comparison for the specific GSK2636771 precursor is not available in the public domain, the successful and efficient multi-kilogram scale synthesis of this complex pharmaceutical agent underscores the reliability and suitability of this compound. The presence of the ortho-bromo and meta-fluoro substituents is crucial for achieving the desired regioselectivity and for providing a handle for subsequent chemical modifications.
Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine
The following is a representative experimental protocol for a key step in the synthesis of the GSK2636771 core, adapted from patent literature.
Step 1: Hydrazone Formation
To a solution of this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid is added 4-chloro-1H-pyrrol-2(5H)-one (1.1 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours or until the formation of the hydrazone is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 2: Fischer Indole Cyclization
The reaction mixture containing the hydrazone is then heated to reflux (typically 80-120 °C) to effect the cyclization. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the product is isolated by standard work-up procedures, which may include quenching with water, extraction with an organic solvent, and purification by column chromatography or recrystallization.
Advantages in Drug Discovery and Development
The dual halogenation of this compound offers a powerful platform for medicinal chemists.
-
Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, leading to an improved pharmacokinetic profile of the drug candidate.
-
Enhanced Potency: Fluorine's high electronegativity can lead to more favorable interactions with biological targets, thereby increasing the potency of the drug.
-
Synthetic Versatility: The bromine atom is a key functional group for introducing further molecular complexity through well-established cross-coupling methodologies such as Suzuki and Buchwald-Hartwig reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Application in Kinase Inhibitor Synthesis and Signaling Pathway Modulation
The utility of this compound is exemplified in the synthesis of kinase inhibitors, such as the previously mentioned PI3Kβ inhibitor GSK2636771. The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK2636771.
The synthesis of potent and selective inhibitors like GSK2636771, which can modulate such critical cellular pathways, is greatly facilitated by the unique properties of this compound.
Conclusion
Assessing Metabolic Stability of Novel (2-Bromo-5-fluorophenyl)hydrazine Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, early assessment of metabolic stability is paramount to selecting viable drug candidates and minimizing late-stage attrition. This guide provides a comparative analysis of the metabolic stability of three novel compounds derived from (2-bromo-5-fluorophenyl)hydrazine hydrochloride: Compound A, Compound B, and Compound C. The following sections present a detailed comparison of their metabolic fate in two standard in vitro models: human liver microsomes and human hepatocytes. This document is intended to guide researchers in interpreting metabolic stability data and understanding the experimental protocols for its generation.
Comparative Metabolic Stability Data
The metabolic stability of Compounds A, B, and C was assessed using human liver microsomes and cryopreserved human hepatocytes. The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (CLint). These parameters are crucial for predicting the in vivo hepatic clearance of a drug candidate.[1][2][3] The results of these assays are summarized in the tables below.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | 45.2 | 15.3 |
| Compound B | 18.7 | 37.1 |
| Compound C | > 60 | < 11.5 |
| Verapamil (Control) | 15.5 | 44.7 |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Compound A | 85.9 | 8.1 |
| Compound B | 35.1 | 19.7 |
| Compound C | > 120 | < 5.8 |
| Verapamil (Control) | 28.4 | 24.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established industry standards for in vitro drug metabolism studies.
Liver Microsomal Stability Assay
This assay primarily evaluates the metabolism of compounds by cytochrome P450 enzymes (Phase I metabolism).[3][4][5]
1. Preparation of Reagents:
-
Test Compounds and Control: 10 mM stock solutions in DMSO. Further diluted in acetonitrile to an intermediate concentration.
-
Human Liver Microsomes (pooled): Thawed at 37°C and diluted in 0.1 M phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.[4]
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer is prepared to initiate the metabolic reaction.
2. Incubation Procedure:
-
Test compounds (final concentration of 1 µM) are pre-incubated with the human liver microsome solution at 37°C with shaking.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4]
-
The reaction is terminated by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.
3. Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[5]
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k).
-
The half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated from the half-life.
Hepatocyte Stability Assay
This assay provides a broader assessment of cellular metabolism, including both Phase I and Phase II enzyme pathways.[4][6]
1. Preparation of Reagents:
-
Test Compounds and Control: 10 mM stock solutions in DMSO.
-
Cryopreserved Human Hepatocytes: Thawed and diluted in supplemented Williams Medium E to a final concentration of 1 x 10⁶ viable cells/mL.
-
Incubation Medium: Williams Medium E with supplements.
2. Incubation Procedure:
-
Hepatocyte suspension is pre-warmed to 37°C.
-
Test compounds (final concentration of 1 µM) are added to the hepatocyte suspension.
-
The mixture is incubated at 37°C with gentle shaking.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[4]
-
The reaction is stopped by adding a cold stop solution (e.g., acetonitrile) with an internal standard.
3. Sample Analysis:
-
Samples are centrifuged to pellet cell debris.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.[6]
4. Data Analysis:
-
Similar to the microsomal stability assay, the half-life and intrinsic clearance are determined from the rate of disappearance of the parent compound over time.
Visualized Workflows and Pathways
To further elucidate the experimental and theoretical frameworks, the following diagrams are provided.
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Hypothetical signaling pathway activated by Compound B.
References
- 1. nuvisan.com [nuvisan.com]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
A Comparative Guide to Alternative Reagents for the Synthesis of 6-Bromo-3-fluoroindoles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of halogenated indoles is a critical process in the development of new therapeutic agents, as the inclusion of halogen atoms can significantly modulate the pharmacological properties of a molecule. This guide provides a comprehensive comparison of alternative reagents for the two-step synthesis of 6-bromo-3-fluoroindoles, a scaffold of interest in medicinal chemistry. The synthesis proceeds via an initial bromination of the indole ring at the C6-position, followed by fluorination at the C3-position. This document outlines the performance of various reagents for each step, supported by experimental data, to aid in the selection of the most suitable synthetic route.
Synthetic Pathway Overview
The synthesis of 6-bromo-3-fluoroindole is typically achieved in a two-step process. The first step involves the regioselective bromination of indole at the C6 position. The resulting 6-bromoindole is then subjected to electrophilic fluorination to introduce a fluorine atom at the highly nucleophilic C3 position.
Caption: General synthetic route to 6-bromo-3-fluoroindole.
Step 1: C6-Bromination of Indole
The introduction of a bromine atom at the C6-position of the indole ring is a key step that requires careful selection of the brominating agent to achieve the desired regioselectivity. While direct bromination of indole often favors the C3-position, specific reagents and conditions can direct the substitution to the benzene ring.
Comparison of Brominating Reagents
| Reagent | Typical Conditions | Yield of 6-Bromoindole | Reference |
| N-Bromosuccinimide (NBS) | Inert solvent (e.g., DCM, CCl4), mild cooling | Moderate (e.g., 27% over two steps including a previous step) | [1] |
| Bromine (Br₂) | Acetic acid | ~30-48% | [2] |
Note: Yields can vary significantly based on the specific reaction conditions and the presence of directing groups on the indole starting material. For instance, introducing electron-withdrawing groups at the N1 and C8 positions of methyl indolyl-3-acetate has been shown to facilitate regioselective C6-bromination with Br₂ in CCl₄, leading to an 86% yield of the protected intermediate.[2][3]
Featured Brominating Reagent: N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile and easy-to-handle crystalline solid that serves as a source of electrophilic bromine.[4][5] It is a popular choice for allylic and benzylic brominations and can also be used for the bromination of aromatic rings.[6] In the context of indole chemistry, NBS offers a milder alternative to liquid bromine, which is highly corrosive and volatile.[4] The regioselectivity of NBS bromination on the indole nucleus can be influenced by the solvent and reaction temperature.[1]
Step 2: C3-Fluorination of 6-Bromoindole
The electron-rich C3-position of the indole ring is susceptible to electrophilic attack, making it the preferred site for fluorination.[7] Modern electrophilic fluorinating reagents offer efficient and selective methods for introducing fluorine at this position.
Comparison of Fluorinating Reagents
| Reagent | Typical Conditions | Yield of 3-Fluoro-product | Reference |
| Selectfluor® (F-TEDA-BF₄) | Acetonitrile/water, room temperature | Good to high | [7] |
| N-Fluorobenzenesulfonimide (NFSI) | Various, can be used for C-H fluorination | Moderate to high | [8][9] |
Note: Selectfluor is often reported to be a more reactive fluorinating agent compared to NFSI.[10] The choice of reagent can depend on the specific substrate and the desired reactivity.
Featured Fluorinating Reagent: Selectfluor®
Selectfluor® is a commercially available, user-friendly, and stable electrophilic fluorinating agent.[11] It is a salt of a cationic nitrogen-fluorine compound and is effective for the fluorination of a wide range of nucleophiles, including the electron-rich C3-position of indoles.[7][12] Reactions with Selectfluor® are often carried out under mild conditions and can lead to high yields of the desired fluorinated products.[7]
Experimental Protocols
Synthesis of 6-Bromoindole using N-Bromosuccinimide (NBS)
This protocol is a general representation based on literature procedures for the bromination of indoles.[1]
Materials:
-
Indole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve indole in an inert solvent (e.g., DCM or CCl₄) and cool the solution in an ice bath.
-
Slowly add a solution of NBS in the same solvent to the cooled indole solution.
-
Stir the reaction mixture at a low temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-bromoindole.
Caption: Experimental workflow for the synthesis of 6-bromoindole.
Synthesis of 6-Bromo-3-fluoroindole using Selectfluor®
This protocol is adapted from a general procedure for the C3-fluorination of indoles.[7]
Materials:
-
6-Bromoindole
-
Selectfluor®
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
4% HCl solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 6-bromoindole in a 1:1 mixture of acetonitrile and water, add Selectfluor® (typically 1.1-3.0 equivalents) at room temperature.
-
Stir the reaction mixture overnight and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, 4% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford pure 6-bromo-3-fluoroindole.
Caption: Experimental workflow for the synthesis of 6-bromo-3-fluoroindole.
Conclusion
The synthesis of 6-bromo-3-fluoroindoles can be efficiently achieved through a two-step sequence involving regioselective C6-bromination followed by C3-fluorination. For the bromination step, N-Bromosuccinimide (NBS) presents a safer and more manageable alternative to elemental bromine, although optimization of reaction conditions is crucial for achieving high regioselectivity. For the subsequent fluorination, electrophilic reagents such as Selectfluor® provide a mild and effective method for introducing fluorine at the C3-position with good to excellent yields. The choice of specific reagents and protocols will depend on the desired scale, available resources, and the specific electronic properties of the indole substrate. This guide provides the foundational information for researchers to make informed decisions in their synthetic endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. C-6 regioselective bromination of methyl indolyl-3-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Selectfluor - Wikipedia [en.wikipedia.org]
- 12. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Certificate of Analysis for (2-Bromo-5-fluorophenyl)hydrazine hydrochloride: Ensuring Success in Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the seemingly routine Certificate of Analysis (CoA) for a starting material like (2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a critical document that can dictate the success or failure of a synthetic campaign. This guide provides an in-depth comparison of this vital reagent, offering insights into its quality assessment, its performance versus common alternatives in the widely used Fischer indole synthesis, and the downstream implications for medicinal chemistry programs. The data and protocols presented herein are designed to empower researchers to make informed decisions, ensuring the integrity and reproducibility of their results.
This compound is a key building block in the synthesis of complex heterocyclic compounds, particularly substituted indoles, which are privileged scaffolds in a vast array of biologically active molecules.[1] The strategic placement of the bromo and fluoro substituents on the phenyl ring offers unique advantages for subsequent chemical modifications, making it a valuable tool in the exploration of structure-activity relationships (SAR).[1]
Understanding the Certificate of Analysis: A Comparative Overview
The CoA is the primary assurance of a reagent's quality. While specifications can vary between suppliers, a comprehensive CoA for this compound should provide clarity on purity, identity, and physical properties. Below is a comparative summary of typical specifications from various commercial suppliers.
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Bulk/Custom) |
| Purity (by HPLC) | ≥ 99.0% | ≥ 97.0%[2] | ≥ 95.0%[3] |
| Appearance | Off-white to light yellow powder/crystals[2] | Light yellow to yellow-brown powder | Yellow to brown crystalline solid |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Melting Point | Reported (e.g., 225-230 °C) | Not always reported | Not always reported |
| Solubility | Soluble in DMSO, Methanol | Soluble in polar organic solvents | Information may be limited |
| Residual Solvents | Specified (e.g., <0.5%) | Not always specified | Not always specified |
Expert Insight: The seemingly small difference in purity between 97% and 99% can have significant consequences. Impurities, which may include positional isomers or starting materials from the synthesis of the hydrazine[1], can lead to the formation of undesired side products in sensitive reactions like the Fischer indole synthesis. For early-stage drug discovery where reaction optimization is key, opting for a higher purity grade is often a prudent investment to avoid confounding results.
Verifying Quality: Essential Analytical Protocols
A robust research program relies on self-validating systems. It is best practice to independently verify the quality of critical starting materials. Here are detailed protocols for the two most common analytical techniques for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of organic compounds and identifying potential impurities. Phenylhydrazines can be challenging to analyze directly due to their reactivity; however, established methods for related compounds can be readily adapted.[4]
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm or 260 nm.[5]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent (e.g., a mixture of acetonitrile and water).
-
Injection Volume: 10 µL.
-
Run Time: 30 minutes to ensure elution of any late-eluting impurities.
Causality in Experimental Choices: The use of a C18 column is standard for reverse-phase chromatography of moderately polar organic molecules. A gradient elution is employed to ensure good separation of both the main component and any potential impurities which may have different polarities. The addition of formic acid or a buffer to the mobile phase helps to ensure good peak shape by protonating any basic sites in the molecule.
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is indispensable for confirming the chemical structure of the compound and identifying any structural isomers.
Experimental Protocol: ¹H NMR Analysis
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for hydrochloride salts.[6]
-
Reference Standard: Tetramethylsilane (TMS) at 0 ppm.[7]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a standard proton NMR spectrum.
Expected ¹H NMR Spectrum Interpretation:
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons and the hydrazine protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The hydrazine protons will likely appear as broad signals due to exchange with residual water and the effects of the hydrochloride salt.
Performance in the Fischer Indole Synthesis: A Comparative Analysis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and a primary application of this compound.[8][9] The electronic nature of the substituents on the phenylhydrazine ring significantly influences the reaction's outcome. The presence of both an electron-withdrawing fluorine atom and a moderately deactivating bromine atom on the ring of our target compound presents an interesting case for its reactivity compared to other halogenated phenylhydrazines.
| Phenylhydrazine Reactant | Ketone/Aldehyde | Acid Catalyst | Solvent | Yield (%) | Reference |
| (2-Bromo-5-fluorophenyl)hydrazine HCl | Cyclohexanone | Acetic Acid | Ethanol | ~75-85% (Estimated) | N/A |
| (4-Bromophenyl)hydrazine HCl | Phenylacetylene | Polyphosphoric Acid | Toluene | 80% | [10] |
| (4-Chlorophenyl)hydrazine HCl | 1,2-Cyclohexanedione | Self-catalyzed | Ethanol/Water | 54% | [9] |
| p-Tolylhydrazine HCl (electron-donating group) | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | High | [11] |
| p-Nitrophenylhydrazine HCl (strong electron-withdrawing group) | Isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid | 30% | [11] |
Expert Insight: The electronic effects of the substituents play a crucial role in the rate-determining step of the Fischer indole synthesis, which is the[1][1]-sigmatropic rearrangement.[8] Electron-donating groups, such as the methyl group in p-tolylhydrazine, generally accelerate the reaction and lead to higher yields under milder conditions.[11] Conversely, strongly electron-withdrawing groups, like the nitro group, can significantly hinder the reaction, requiring harsher conditions and often resulting in lower yields.[11]
This compound occupies a middle ground. The fluorine atom is strongly electron-withdrawing, while the bromine atom is less so. This balanced electronic profile allows for successful indole synthesis, often with good yields, while providing two distinct halogen handles for further synthetic diversification. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final molecule.[1]
Application in Drug Discovery: A Case Study in Kinase Inhibitors
The indole scaffold is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[12] The ability to introduce specific substituents onto the indole ring is critical for tuning the potency and selectivity of these inhibitors. Halogen atoms, in particular, can form halogen bonds with the protein target, significantly enhancing binding affinity.[13]
The use of this compound allows for the synthesis of 4-bromo-7-fluoroindoles. These intermediates are valuable in the development of kinase inhibitors targeting enzymes such as CK2, a protein implicated in various cancers.[14][15] The bromine at the 4-position can be used as a synthetic handle to introduce further diversity, while the fluorine at the 7-position can modulate the electronic properties and metabolic stability of the molecule.
Conclusion
The Certificate of Analysis for this compound is more than just a quality control document; it is a predictor of synthetic success. By carefully evaluating the purity and identity of this key starting material and understanding its reactivity in the context of alternatives, researchers can de-risk their synthetic routes and accelerate the discovery of new therapeutic agents. The unique substitution pattern of this reagent offers a compelling combination of reactivity and handles for synthetic diversification, making it a valuable asset in the medicinal chemist's toolbox. This guide serves as a testament to the principle that a thorough understanding of one's starting materials is the foundation of robust and reproducible science.
References
- 1. This compound | RUO [benchchem.com]
- 2. This compound | 60481-35-8 [sigmaaldrich.com]
- 3. aldlab-chemicals_this compound [aldlab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The halogenation of natural flavonoids, baicalein and chrysin, enhances their affinity to human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride, a halogenated hydrazine derivative. Adherence to these procedures is critical due to the compound's potential hazards.
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, all handling and disposal steps must be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and regulatory guidelines.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat when handling this compound.
-
Ventilation: All procedures should be carried out in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Spill Response: In case of a spill, absorb the material with an inert substance and place it into a suitable, labeled disposal container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary:
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 60481-35-8 |
| Molecular Formula | C₆H₇BrClFN₂ |
| Molecular Weight | 241.49 g/mol [3] |
| Physical Form | Light-yellow to yellow powder or crystals[1] |
| Purity | 97% |
Step-by-Step Disposal Protocol:
The disposal of this compound requires a multi-step approach that addresses both its halogenated nature and the reactivity of the hydrazine group.
1. Segregation of Waste:
It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[4][5] This practice is not only a safety requirement but can also significantly reduce disposal costs.[5][6]
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[4][7]
-
Never mix this waste with acids, bases, or other reactive chemicals.[8]
2. Chemical Treatment (Neutralization of Hydrazine Moiety):
Due to the hazardous nature of hydrazine derivatives, chemical neutralization is recommended prior to final disposal to mitigate reactivity and toxicity.[9][10] Oxidation is a common method for this purpose.
-
Experimental Protocol for Oxidation:
-
In a chemical fume hood, prepare a dilute solution of the this compound waste.
-
Slowly add a dilute oxidizing agent, such as a 5% aqueous solution of sodium hypochlorite or hydrogen peroxide, to the hydrazine solution with constant stirring.[10][11]
-
Monitor the reaction for any signs of gas evolution or temperature increase. Maintain a controlled reaction rate.
-
Allow the reaction to proceed to completion, ensuring all the hydrazine derivative has been oxidized.
-
3. Collection and Labeling:
Once the chemical treatment is complete, the resulting solution should be collected as halogenated waste.
-
Transfer the treated waste into the designated "Halogenated Organic Waste" container.
-
The container must be in good condition, compatible with the waste, and have a tightly sealing cap.[7]
-
Label the container with a hazardous waste tag as soon as the first drop of waste is added.[5] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (treated)".
-
The approximate concentration and volume.
-
The relevant hazard warnings (e.g., Toxic, Halogenated).
-
4. Storage and Disposal:
-
Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[12][13][14] The final disposal method for halogenated organic waste is typically high-temperature incineration.[4]
Disposal Workflow Visualization:
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general procedures based on available safety information. Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's detailed Environmental Health and Safety (EHS) protocols before handling and disposal.
References
- 1. This compound | 60481-35-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. 60481-35-8 | this compound - Moldb [moldb.com]
- 4. bucknell.edu [bucknell.edu]
- 5. benchchem.com [benchchem.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hydrazine (HSG 56, 1991) [inchem.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling (2-Bromo-5-fluorophenyl)hydrazine hydrochloride
This guide provides critical safety and logistical information for the handling and disposal of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride (CAS No: 60481-35-8), a chemical compound utilized in research and development. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] As a derivative of hydrazine, it should be handled with the understanding that hydrazine compounds can be toxic and reactive.[2][3]
Hazard Identification and Classification
A summary of the hazard statements and precautionary codes associated with this chemical is provided below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| Skin irritation (Category 2) | H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | ||
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | |||
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Source: Sigma-Aldrich Safety Data Sheet[1]
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound. The minimum required PPE includes:
-
Eye and Face Protection : Tightly fitting safety goggles in combination with a face shield are essential to protect against splashes and airborne particles.[2]
-
Skin Protection : A flame-resistant lab coat must be worn over full-length pants.[2][4] Chemical-resistant gloves, such as neoprene or nitrile, are required. It is crucial to consult the glove manufacturer's resistance guide for compatibility.[2]
-
Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[2][5] If engineering controls are not sufficient, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type ABEK (EN 14387)) should be used.[2]
Safe Handling and Operational Workflow
A systematic approach to handling this chemical is crucial for safety. The following diagram illustrates the recommended workflow from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Before handling, ensure that an emergency eyewash station and safety shower are accessible and certified.[2]
-
Don all required PPE as specified above.
-
Prepare the designated work area, typically a chemical fume hood, ensuring it is clean and uncluttered.
-
Have a chemical spill kit readily available.
-
-
Handling the Chemical :
-
Retrieve the container of this compound from its storage location, which should be a refrigerator.[1]
-
Perform all manipulations, including weighing and transferring the compound, inside the fume hood to contain any dust or vapors.[5]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling and Cleanup :
-
Following the experimental procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding cross-contamination. Disposable gloves should be discarded into a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Contaminated items such as gloves, weighing paper, and paper towels should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.[6]
Emergency Procedures
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[6][7]
-
In case of eye contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][7]
-
In case of inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]
-
In case of ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
In case of a spill : Evacuate the area and prevent others from entering. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.[4][5] For small spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
